Zalunfiban
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVKZVGAALCRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448313-27-6 | |
| Record name | Zalunfiban [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448313276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZALUNFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQC91CO1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zalunfiban's Mechanism of Action on the αIIbβ3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zalunfiban (formerly RUC-4) is a next-generation, small-molecule glycoprotein IIb/IIIa (GP IIb/IIIa or αIIbβ3) receptor antagonist designed for rapid, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[1][2] Its unique mechanism of action offers potent antiplatelet effects with a favorable safety profile, particularly concerning the risk of thrombocytopenia. This technical guide provides an in-depth analysis of this compound's interaction with the αIIbβ3 receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action at the αIIbβ3 Receptor
This compound exerts its antiplatelet effect by directly inhibiting the αIIbβ3 integrin receptor, the final common pathway for platelet aggregation.[1] Unlike other antagonists, its action is characterized by a unique molecular interaction that stabilizes the receptor in an inactive state without inducing significant conformational changes that can lead to adverse effects.
Binding to the Receptor and Displacement of Mg2+ at the MIDAS
At the molecular level, this compound binds to the αIIbβ3 receptor and displaces the magnesium ion (Mg2+) from the Metal Ion-Dependent Adhesion Site (MIDAS) within the β3 subunit. This action is critical as the MIDAS Mg2+ is essential for the binding of natural ligands like fibrinogen and von Willebrand factor. By disrupting this key interaction, this compound effectively locks the receptor in an inactive conformation, preventing the conformational changes necessary for ligand binding and subsequent platelet aggregation.
Absence of Major Conformational Changes and Reduced Risk of Thrombocytopenia
A distinguishing feature of this compound is its ability to inhibit the αIIbβ3 receptor without inducing the major conformational changes that are often associated with other GPIIb/IIIa inhibitors.[1] This is significant because such conformational changes can expose neoepitopes on the receptor, which may be recognized by pre-existing or treatment-induced antibodies, leading to immune-mediated thrombocytopenia.[1] Preclinical studies have shown that this compound does not prime the receptor to bind fibrinogen or induce changes in the β3 subunit that are recognized by conformation-specific monoclonal antibodies. This unique characteristic is believed to contribute to its lower risk of causing thrombocytopenia compared to earlier-generation GPIIb/IIIa antagonists.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity and pharmacokinetics based on available preclinical and clinical data.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Parameter | Agonist | Anticoagulant | Value (nM) | Species | Reference |
| IC50 | ADP | Citrate | 40 ± 9 | Human | |
| IC50 | ADP | Citrate (Aspirin-treated) | 37 ± 5 | Human | |
| IC50 | ADP | PPACK | 102 ± 22 | Human | |
| IC50 | TRAP | Citrate | 66 ± 25 | Human | |
| IC50 | TRAP | PPACK | 122 ± 17 | Human |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Route of Administration | Species/Population | Reference |
| Time to Maximal Effect | ~15 minutes | Subcutaneous | STEMI Patients | |
| Half-life (T1/2) | 0.28 - 0.56 hours | Intramuscular/Subcutaneous | Non-human Primates | |
| Duration of Action | Platelet function returns to baseline within ~4 hours | Subcutaneous | STEMI Patients |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Light Transmission Aggregometry (LTA) for IC50 Determination
Light Transmission Aggregometry is the gold standard for assessing platelet function and was used to determine the IC50 of this compound.
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Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
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Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% trisodium citrate or PPACK).
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Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
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Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes) and is used to set the 100% aggregation baseline.
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Aggregation Assay:
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PRP is placed in a cuvette with a magnetic stir bar in the aggregometer and warmed to 37°C.
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A baseline light transmission is established.
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Varying concentrations of this compound or a vehicle control are added to the PRP and incubated for a specified time.
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A platelet agonist, such as Adenosine Diphosphate (ADP) or Thrombin Receptor Activating Peptide (TRAP), is added to induce aggregation.
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The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.
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Data Analysis:
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The maximum percentage of aggregation is determined for each concentration of this compound.
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The IC50 value, the concentration of this compound that inhibits 50% of the maximal platelet aggregation, is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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VerifyNow Assay for Pharmacodynamic Assessment
The VerifyNow system is a point-of-care assay used to measure platelet reactivity and was employed in clinical studies to assess the pharmacodynamic effects of this compound in patients.
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Principle: The assay uses a cartridge containing microbeads coated with fibrinogen. When whole blood is added, activated platelets bind to the fibrinogen-coated beads, causing agglutination, which is measured by an increase in light transmission. The cartridge also contains a platelet agonist.
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Procedure:
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A whole blood sample is collected from the patient.
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The blood is added to the VerifyNow assay cartridge. The iso-TRAP channel is used to assess the effect of GPIIb/IIIa inhibitors.
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The instrument automatically mixes the blood with the agonist and measures the rate and extent of platelet aggregation.
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Data Output: The results are reported in P2Y12 Reaction Units (PRU) for the P2Y12 channel or as percentage of inhibition for the GP IIb/IIIa channel, providing a measure of platelet function. In the CELEBRATE trial's phase 2a study, the iso-TRAP channel of the VerifyNow P2Y12 assay was used to assess the pharmacodynamic effects of this compound.
Visualizations
Signaling Pathway and Mechanism of Action
References
Preclinical Pharmacology of Novel Glycoprotein IIb/IIIa Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of novel Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, a critical class of antiplatelet agents. The document focuses on the core data, experimental protocols, and signaling pathways essential for the evaluation of these compounds in a research and drug development context.
Introduction: The Role of GPIIb/IIIa in Thrombosis
The platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3) is a key player in the final common pathway of platelet aggregation.[1] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This process is crucial for hemostasis but can also lead to pathological thrombosis, a primary cause of cardiovascular events like myocardial infarction and stroke.
Novel GPIIb/IIIa inhibitors aim to provide potent and specific antiplatelet effects while minimizing the bleeding risks associated with earlier generations of these drugs. A significant advancement in this area is the development of inhibitors like RUC-4 (zalunfiban), which are designed for rapid, pre-hospital administration and do not induce the paradoxical platelet activation that has been a concern with some previous agents.[2] This guide will delve into the preclinical data and methodologies used to characterize such novel inhibitors.
Quantitative Preclinical Data of Novel GPIIb/IIIa Inhibitors
The preclinical evaluation of novel GPIIb/IIIa inhibitors involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and safety profile. The following tables summarize key quantitative data for a representative novel inhibitor, RUC-4, and provide a comparative context with the historical oral inhibitor, lefradafiban.
Table 1: In Vitro Potency of Novel GPIIb/IIIa Inhibitors
| Compound | Assay | Agonist | IC50 | Reference |
| RUC-4 | Platelet Aggregation (human PRP, citrate) | ADP | 40 ± 9 nM | [3] |
| RUC-4 | Platelet Aggregation (human PRP, citrate) | TRAP | 66 ± 25 nM | [3] |
| RUC-4 | Platelet Aggregation (human PRP, PPACK) | ADP | 102 ± 22 nM | [3] |
| RUC-4 | Platelet Aggregation (human PRP, PPACK) | TRAP | 122 ± 17 nM | |
| Lefradafiban | Fibrinogen Receptor Occupancy | - | 85% at 45 mg TID |
Table 2: In Vivo Efficacy of Novel GPIIb/IIIa Inhibitors in Animal Models
| Compound | Animal Model | Efficacy Endpoint | Dose | Result | Reference |
| RUC-4 | Mouse | FeCl3-induced carotid artery thrombosis | Not specified | Prevention of thrombotic occlusion | |
| RUC-4 | Non-human primate | Inhibition of ADP-induced platelet aggregation | 1.93 and 3.86 mg/kg (IM) | >80% inhibition at 30 min |
Table 3: Pharmacokinetic Profile of Novel GPIIb/IIIa Inhibitors
| Compound | Animal Model | Administration Route | Tmax | T1/2 | Reference |
| RUC-4 | Non-human primate | IM | 5-15 min | 0.28 - 0.56 h | |
| RUC-4 | Non-human primate | SC | 5-15 min | 0.28 - 0.56 h |
Detailed Experimental Protocols
A thorough preclinical assessment of novel GPIIb/IIIa inhibitors relies on standardized and well-characterized experimental protocols. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a test compound to inhibit platelet aggregation in response to various agonists.
Protocol:
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Preparation of Platelet-Rich Plasma (PRP):
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Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or PPACK).
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Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
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Carefully collect the upper PRP layer.
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Platelet Count Adjustment:
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Determine the platelet count in the PRP using a hematology analyzer.
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Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
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Platelet Aggregation Measurement:
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Pre-warm the PRP samples to 37°C.
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Add the test compound at various concentrations to the PRP and incubate for a specified time.
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Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to induce aggregation.
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Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.
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Data Analysis:
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Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to a vehicle control.
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Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
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Flow Cytometry for Platelet Activation Markers
This method quantifies the expression of activation-dependent markers on the platelet surface.
Protocol:
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Blood Collection and Preparation:
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Collect whole blood into tubes containing an appropriate anticoagulant.
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Aliquot the whole blood into microtiter wells or flow cytometry tubes.
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Incubation with Inhibitor and Agonist:
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Add the novel GPIIb/IIIa inhibitor at desired concentrations and incubate.
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Stimulate the platelets with an agonist (e.g., ADP, TRAP).
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Antibody Staining:
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Add a cocktail of fluorescently labeled antibodies to the samples. Key antibodies include:
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PAC-1: Binds specifically to the activated conformation of GPIIb/IIIa.
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Anti-CD62P (P-selectin): A marker for alpha-granule secretion.
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Anti-CD41/CD61: To identify the platelet population.
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Incubate in the dark at room temperature.
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Sample Fixation and Analysis:
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Fix the samples with a solution like 1% paraformaldehyde.
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Analyze the samples using a flow cytometer.
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Data Analysis:
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Gate on the platelet population based on forward and side scatter characteristics and CD41/CD61 positivity.
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Quantify the percentage of platelets positive for PAC-1 and CD62P in the presence and absence of the inhibitor.
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In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used model to assess the antithrombotic efficacy of a compound in vivo.
Protocol:
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Animal Preparation:
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Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., ketamine/xylazine).
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Make a midline cervical incision and carefully expose the common carotid artery.
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Induction of Thrombosis:
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Place a small piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
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Remove the filter paper and rinse the area with saline.
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Monitoring of Blood Flow:
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Monitor blood flow in the carotid artery using a Doppler flow probe placed distal to the injury site.
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Record the time to complete vessel occlusion.
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Drug Administration:
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Administer the novel GPIIb/IIIa inhibitor via the desired route (e.g., intravenous, subcutaneous, or oral) at a specified time before the induction of thrombosis.
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Data Analysis:
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Compare the time to occlusion in the treated group with that in a vehicle-treated control group. A significant prolongation of the time to occlusion indicates antithrombotic efficacy.
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In Vivo Tail Bleeding Time Assay
This assay evaluates the potential bleeding risk associated with an antithrombotic agent.
Protocol:
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Animal Preparation:
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Anesthetize a mouse.
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Administer the test compound at the desired dose and route.
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Tail Transection:
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After a specified time, transect a small segment (e.g., 3 mm) of the distal tail with a sharp scalpel.
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Bleeding Time Measurement:
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Immediately immerse the tail in pre-warmed (37°C) saline.
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Measure the time from transection until the cessation of bleeding for a defined period (e.g., 30 seconds). The total time is recorded as the bleeding time.
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Data Analysis:
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Compare the bleeding time in the treated group to that in a vehicle-treated control group. A significant increase in bleeding time indicates a potential bleeding liability.
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Visualization of Key Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the GPIIb/IIIa signaling pathway, a typical preclinical experimental workflow, and the logical relationships between different assays.
GPIIb/IIIa "Inside-Out" Signaling Pathway
Caption: GPIIb/IIIa "Inside-Out" Signaling Pathway.
Experimental Workflow for Preclinical Evaluation
References
Zalunfiban's Binding Affinity to Resting vs. Activated Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban (also known as RUC-4) is a next-generation, subcutaneously administered glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.[1][2][3] It is designed for rapid and potent antiplatelet therapy, particularly in the pre-hospital setting for conditions like ST-segment elevation myocardial infarction (STEMI).[4][5] A key differentiator of this compound is its unique mechanism of action; it stabilizes the GPIIb/IIIa receptor in its inactive conformation. This technical guide provides an in-depth analysis of this compound's binding affinity to resting versus activated platelets, complete with detailed experimental protocols and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the platelet integrin αIIbβ3 (GPIIb/IIIa) receptor. Unlike natural ligands and some other GPIIb/IIIa inhibitors that bind to the activated form of the receptor, this compound is specifically designed to lock the receptor in its inactive, bent conformation. It achieves this by displacing the Mg2+ ion from the metal ion-dependent adhesion site (MIDAS) on the β3 subunit, which is crucial for ligand binding and the conformational change to the high-affinity state. This mechanism prevents the "inside-out" signaling that leads to platelet aggregation. By blocking the final common pathway of platelet aggregation, this compound effectively inhibits aggregation induced by all platelet activators, including thrombin, thromboxane A2, and ADP.
Quantitative Data on Binding Affinity
While specific dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) values for this compound binding directly to isolated resting versus activated GPIIb/IIIa receptors are not extensively published, the general understanding for many GPIIb/IIIa antagonists is that they bind with comparable affinity to both states. This compound's mechanism of "locking" the inactive state suggests a high affinity for this conformation. The potent inhibition of agonist-induced platelet aggregation indicates its effectiveness once the activation process is initiated.
The following table summarizes the conceptual binding affinity and functional inhibition of this compound.
| Parameter | Resting Platelets (Inactive GPIIb/IIIa) | Activated Platelets (Activated GPIIb/IIIa) | Reference |
| Binding Affinity (Kd) | High (Locks inactive state) | Comparable to resting state | |
| Functional Outcome | Stabilization of inactive conformation, prevention of activation | Inhibition of fibrinogen binding and platelet aggregation | |
| IC50 (Platelet Aggregation) | Not applicable (prevents activation) | Potent inhibition (agonist-dependent) |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound to GPIIb/IIIa receptors on both resting and activated platelets.
a. Preparation of Platelets:
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Resting Platelets: Isolate platelets from whole blood by differential centrifugation. Maintain in a buffer containing prostacyclin (PGI2) to prevent activation.
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Activated Platelets: Treat isolated platelets with a strong agonist such as thrombin or ADP to induce the conformational change of GPIIb/IIIa to the high-affinity state.
b. Binding Assay:
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Incubate a fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [3H]-tirofiban) with either resting or activated platelets.
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Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
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After reaching equilibrium, separate bound from free radioligand by vacuum filtration through a glass fiber filter.
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Quantify the radioactivity on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
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Determine the IC50 value from the resulting competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Flow Cytometry for Assessing Binding to Resting vs. Activated Platelets
This protocol uses flow cytometry to qualitatively and quantitatively assess the binding of this compound to platelets in their different conformational states.
a. Platelet Preparation and Staining:
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Sample Preparation: Use whole blood or isolated platelets.
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Resting Platelets: Maintain platelets in their resting state as described above.
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Activated Platelets: Treat platelets with an agonist (e.g., ADP).
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Staining:
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Incubate resting and activated platelets with a fluorescently labeled form of this compound or with unlabeled this compound followed by a fluorescently labeled anti-Zalunfiban antibody.
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To differentiate between resting and activated states, co-stain with a conformation-specific antibody, such as PAC-1, which specifically binds to the activated form of GPIIb/IIIa.
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b. Flow Cytometry Analysis:
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Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
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Measure the fluorescence intensity of the this compound label and the PAC-1 antibody on both resting and activated platelet populations.
c. Data Interpretation:
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Compare the binding of this compound (fluorescence intensity) to resting (PAC-1 negative) and activated (PAC-1 positive) platelets.
Visualizations
Signaling Pathway of GPIIb/IIIa Activation
Caption: GPIIb/IIIa inside-out signaling pathway and this compound's mechanism.
Experimental Workflow for Binding Affinity Assay
Caption: Workflow for determining this compound's binding affinity.
Conclusion
This compound represents a significant advancement in antiplatelet therapy due to its unique mechanism of stabilizing the inactive conformation of the GPIIb/IIIa receptor. This approach effectively prevents platelet aggregation triggered by any agonist. While direct comparative quantitative data for its binding to resting versus activated platelets is limited, its mechanism implies a high affinity for the inactive state. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the binding characteristics of this compound and similar GPIIb/IIIa inhibitors.
References
- 1. celecor.com [celecor.com]
- 2. celecor.com [celecor.com]
- 3. Prepercutaneous coronary intervention this compound dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diagramresearch.com [diagramresearch.com]
The Structure-Activity Relationship of Zalunfiban Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Zalunfiban and its congeners. This compound (formerly RUC-4) is a potent, second-generation, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor, designed for rapid, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[1][2][3][4] This document details the evolution of these compounds, their mechanism of action, and the experimental methodologies used to evaluate their efficacy.
Introduction: The Evolution from RUC-1 to this compound (RUC-4)
The development of this compound represents a targeted effort to create a glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor with a rapid onset of action, high potency, and a short duration of effect, making it suitable for emergency use.[5] The journey began with the identification of RUC-1 in a high-throughput screen. Subsequent structure-based drug design led to the synthesis of more potent congeners, including RUC-2 and ultimately this compound (RUC-4).
A pivotal improvement in the development of this compound was the enhancement of its aqueous solubility, a critical factor for its intended subcutaneous administration via an auto-injector. While RUC-2 showed significantly increased potency compared to its predecessor, its low solubility limited its clinical utility. The modification of the benzene ring in RUC-2 to a pyridine ring in this compound (RUC-4) not only maintained high potency but also dramatically increased its solubility.
Mechanism of Action: Targeting the Platelet GPIIb/IIIa Receptor
This compound and its congeners exert their antiplatelet effect by binding to the GPIIb/IIIa receptor on the surface of platelets. This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets. Unlike many other GPIIb/IIIa inhibitors that mimic the Arginine-Glycine-Aspartate (RGD) sequence of fibrinogen and coordinate with the magnesium ion (Mg2+) at the receptor's Metal Ion-Dependent Adhesion Site (MIDAS), this compound and its precursors have a unique mechanism. They do not possess a carboxyl group analogous to the aspartate in the RGD sequence and are thought to displace the Mg2+ ion, thereby locking the receptor in an inactive conformation. This prevents the binding of fibrinogen and subsequent platelet aggregation induced by various agonists such as ADP and thrombin.
Structure-Activity Relationship Data
The progression from RUC-2 to this compound (RUC-4) highlights a key structure-activity relationship focused on improving potency and aqueous solubility. The introduction of a nitrogen atom in the aromatic ring to form a pyridine derivative was the critical modification that led to the superior profile of this compound.
| Compound | Chemical Structure | IC50 for ADP-induced Platelet Aggregation | Aqueous Solubility (neutral pH) |
| RUC-2 | 2-amino-N-(4-(5-oxo-7-(piperazin-1-yl)-5H-thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl)acetamide | ~20% less potent than RUC-4 | Very low |
| This compound (RUC-4) | 2-amino-N-(5-(5-oxo-7-(piperazin-1-yl)-5H-thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-2-yl)acetamide | More potent than RUC-2 | >500-fold higher than RUC-2 (60-80 mg/mL) |
Experimental Protocols
The evaluation of this compound and its congeners involves a series of in vitro and in vivo experiments to determine their pharmacodynamic and pharmacokinetic profiles.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay is fundamental for determining the potency of GPIIb/IIIa inhibitors.
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by a specific agonist.
Methodology:
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Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant, typically 3.2% trisodium citrate or D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 150 x g) to separate the platelet-rich plasma from red and white blood cells.
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Incubation with Inhibitor: Aliquots of PRP are incubated with varying concentrations of the test compound (e.g., this compound congeners) or a vehicle control for a specified period.
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Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a known agonist, such as adenosine diphosphate (ADP) or thrombin receptor-activating peptide (TRAP).
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Measurement: The change in light transmission through the PRP sample is measured over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
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Data Analysis: The extent of platelet aggregation is quantified, and the concentration of the inhibitor that produces 50% inhibition (IC50) is calculated from the dose-response curve.
Receptor Binding Assay (Flow Cytometry)
This assay is used to assess the binding of the inhibitor to the GPIIb/IIIa receptor on the platelet surface.
Objective: To quantify the occupancy of the GPIIb/IIIa receptor by the test compound.
Methodology:
-
Sample Preparation: Whole blood or PRP is incubated with the test compound at various concentrations.
-
Antibody Staining: A fluorescently labeled monoclonal antibody that specifically binds to the GPIIb/IIIa receptor is added to the samples.
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Incubation: The samples are incubated to allow the antibody to bind to the receptors that are not occupied by the test compound.
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Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to measure the fluorescence intensity of individual platelets. A decrease in fluorescence intensity compared to the control indicates displacement of the antibody by the test compound, thus quantifying receptor occupancy.
Experimental and Developmental Workflow
The discovery and development of novel GPIIb/IIIa inhibitors like this compound follow a structured workflow, from initial screening to clinical evaluation.
Conclusion
The development of this compound from its initial lead compound, RUC-1, exemplifies a successful structure-activity relationship-driven drug design program. The key structural modification of introducing a pyridine ring in this compound (RUC-4) addressed the critical issue of aqueous solubility while maintaining high inhibitory potency against the GPIIb/IIIa receptor. This has resulted in a promising drug candidate for the acute treatment of STEMI, with a profile tailored for pre-hospital administration. The experimental protocols detailed herein provide a framework for the continued evaluation and development of novel antiplatelet therapies.
References
- 1. Prepercutaneous coronary intervention this compound dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CEL-02 - Diagram Research [diagramresearch.com]
- 3. diagramresearch.com [diagramresearch.com]
- 4. Prehospital treatment with this compound (RUC-4) in patients with ST- elevation myocardial infarction undergoing primary percutaneous coronary intervention: Rationale and design of the CELEBRATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celecor.com [celecor.com]
An In-depth Analysis of Zalunfiban's Non-activating Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zalunfiban (formerly RUC-4) is a second-generation, small-molecule glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[1][2] A key feature distinguishing this compound from earlier GPIIb/IIIa antagonists is its unique non-activating mechanism of action. This guide provides a detailed technical analysis of these properties, focusing on the molecular interactions, signaling pathways, and experimental validation that underscore its innovative design. Central to its non-activating character is its ability to lock the GPIIb/IIIa receptor in an inactive conformation, which may reduce the risk of drug-induced thrombocytopenia, a significant side effect of previous agents in this class.[3][4]
Molecular Mechanism of Non-Activation
The cornerstone of this compound's non-activating profile lies in its distinct interaction with the GPIIb/IIIa receptor. Unlike first-generation small-molecule inhibitors such as eptifibatide and tirofiban, which mimic natural ligands and induce a high-affinity, activated state in the receptor, this compound functions by a different principle.[3]
This compound displaces the Mg2+ ion at the metal ion-dependent adhesion site (MIDAS) of the β3 integrin subunit. This action prevents the conformational changes necessary for the receptor to transition to a high-affinity state for its ligands, such as fibrinogen. By locking the receptor in its inactive conformation, this compound effectively inhibits the final common pathway of platelet aggregation without priming the receptor or exposing neoepitopes that can be targets for antibodies. This mechanism is believed to be responsible for the observed lack of drug-induced thrombocytopenia in clinical studies.
Signaling Pathway: Prevention of "Inside-Out" and "Outside-In" Signaling
The GPIIb/IIIa receptor facilitates bidirectional signaling critical for platelet thrombus formation. "Inside-out" signaling, initiated by platelet agonists like ADP or thrombin, converts the receptor from a low-affinity to a high-affinity state for fibrinogen. Subsequent fibrinogen binding and receptor clustering trigger "outside-in" signaling, leading to platelet spreading, granule secretion, and clot retraction. This compound, by preventing the initial conformational activation of the receptor, effectively blocks both of these signaling cascades at their origin.
Quantitative Data on this compound's Potency
Preclinical and early-phase clinical studies have quantified the inhibitory effects of this compound (RUC-4) on platelet function. The following tables summarize key findings.
Table 1: In Vitro Potency of this compound (RUC-4) in Human Platelet-Rich Plasma
| Agonist | Anticoagulant | IC50 (nM) | Reference |
| ADP (5 µM) | Citrate | 40 ± 9 | |
| ADP (5 µM) | Citrate (with Aspirin) | 37 ± 5 | |
| TRAP (20 µM) | Citrate | 66 ± 25 | |
| ADP | PPACK | 102 ± 22 | |
| TRAP | PPACK | 122 ± 17 | |
| IC50: Half-maximal inhibitory concentration. TRAP: Thrombin Receptor Activating Peptide. PPACK: D-phenylalanyl-prolyl-arginyl chloromethyl ketone. |
Table 2: Pharmacodynamic Profile of Subcutaneous this compound in Humans
| Study Population | Dose (mg/kg) | Time to ≥80% Inhibition of Platelet Aggregation (IPA) | Duration of >50% IPA | Reference |
| Healthy Volunteers | 0.075 | < 15 minutes | ~90-120 minutes | |
| Stable CAD Patients | 0.075 | < 15 minutes | Not specified | |
| STEMI Patients | 0.075 - 0.110 | < 15 minutes | ~89-112 minutes | |
| CAD: Coronary Artery Disease. STEMI: ST-segment elevation myocardial infarction. |
Key Experimental Protocols
The non-activating properties and inhibitory potency of this compound have been characterized using standard hematological assays. Detailed methodologies are provided below.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Objective: To determine the concentration of this compound required to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
PRP Preparation: The blood is centrifuged at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Sample Preparation: 225 µL of PRP is placed in an aggregometer cuvette with a stir bar and incubated at 37°C.
-
Inhibitor Incubation: A small volume (e.g., 2 µL) of this compound at various concentrations is added to the PRP and incubated for a specified time (e.g., 20 minutes) at room temperature.
-
Aggregation Induction: 25 µL of a platelet agonist (e.g., 50 µM ADP for a final concentration of 5 µM) is added to initiate aggregation.
-
Data Acquisition: The change in light transmission is recorded for 3-10 minutes. The percentage of aggregation is calculated relative to the PPP control. The percentage inhibition is determined by comparing the aggregation in the presence of this compound to a vehicle control.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This assay assesses the extent to which this compound physically occupies the GPIIb/IIIa receptor, preventing the binding of activation-specific antibodies like PAC-1.
Objective: To correlate this compound concentration with GPIIb/IIIa receptor blockade.
Methodology:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant such as PPACK.
-
Sample Preparation: 25 µL of whole blood is incubated for 5 minutes at room temperature with various concentrations of this compound.
-
Activation and Staining: A fluorescently-labeled antibody that recognizes the activated GPIIb/IIIa receptor (e.g., FITC-labeled PAC-1, final concentration 6.25 µg/mL) is added to the mixture.
-
Agonist Stimulation: A platelet agonist (e.g., 20 µM ADP) is added, and the mixture is incubated for 30 minutes at room temperature.
-
Data Acquisition: The fluorescence of individual platelets is analyzed using a flow cytometer. Platelets are identified by their forward and side scatter properties or by co-staining with a platelet-specific marker.
-
Analysis: The reduction in PAC-1 binding in the presence of this compound indicates the percentage of receptor blockade.
Conclusion
This compound's non-activating properties are a direct result of its novel mechanism of action, which stabilizes the GPIIb/IIIa receptor in an inactive state. This prevents the conformational changes that lead to ligand binding, downstream signaling, and the potential for immunogenic responses. Extensive preclinical and clinical data have validated this mechanism, demonstrating potent, rapid, and reversible platelet inhibition without evidence of inducing platelet activation or significant thrombocytopenia. These characteristics position this compound as a promising agent for the acute, pre-hospital management of STEMI, addressing a critical unmet need in cardiovascular medicine.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. celecor.com [celecor.com]
- 3. First Human Use of RUC‐4: A Nonactivating Second‐Generation Small‐Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point‐of‐Care Treatment of ST‐Segment–Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Zalunfiban for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban, also known as RUC-4, is an investigational antiplatelet agent belonging to the class of glycoprotein IIb/IIIa inhibitors.[1] It is under development for the emergency pre-hospital treatment of ST-elevation myocardial infarction (STEMI).[1] this compound's mechanism of action involves the inhibition of the platelet integrin αIIbβ3, a critical receptor in the final common pathway of platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.
General and Chemical Properties
| Property | Value | Source |
| Chemical Name | 2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[3]thiadiazolo[3,2-a]pyrimidin-2-yl)-3-pyridinyl]acetamide | PubChem |
| Synonyms | RUC-4, Disaggpro | |
| Molecular Formula | C₁₆H₁₈N₈O₂S | |
| Molecular Weight | 386.43 g/mol | |
| CAS Number | 1448313-27-6 | MedChemExpress |
Physical and Pharmacokinetic Properties
| Property | Value | Source |
| Physical State | Solid | N/A |
| Melting Point | Data not publicly available | N/A |
| Aqueous Solubility | 60-80 mg/mL | |
| logP (predicted) | -1.2 | PubChem |
| pKa | Data not publicly available | N/A |
| Half-life | Approximately 1 to 2 hours |
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by acting as a direct antagonist of the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor on the surface of platelets. This receptor, when activated, binds to fibrinogen, leading to platelet aggregation and thrombus formation. This compound binds to the receptor, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists such as ADP, thrombin, and collagen.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of pharmaceutical compounds are essential for reproducible research. Below are generalized methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to sediment. The supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is expressed in mg/mL or mol/L at the specified temperature and pH.
Determination of Melting Point (Capillary Method)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C/minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Determination of logP (Shake-Flask Method)
-
Phase Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.
-
Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then separated.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Conclusion
References
Zalunfiban's Effect on Fibrinogen Binding Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zalunfiban (also known as RUC-4) is a second-generation, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] It is designed for rapid, subcutaneous administration to provide potent antiplatelet effects in the acute setting of thrombotic events, such as ST-segment elevation myocardial infarction (STEMI).[2][3] this compound's unique mechanism of action involves locking the GPIIb/IIIa receptor in an inactive conformation, thereby preventing the binding of fibrinogen and subsequent platelet aggregation.[1] This guide provides a comprehensive overview of the available data on this compound's effects on fibrinogen binding, including its mechanism of action, quantitative data on its inhibitory potency, and detailed experimental protocols for relevant assays.
Mechanism of Action: Inhibition of the Final Common Pathway of Platelet Aggregation
Platelet aggregation is a critical step in the formation of a thrombus. Various agonists, including adenosine diphosphate (ADP), thrombin, and thromboxane A2, can activate platelets, leading to a conformational change in the GPIIb/IIIa receptor.[2] This activation increases the receptor's affinity for its primary ligand, fibrinogen. A single fibrinogen molecule can then bridge two adjacent platelets by binding to their activated GPIIb/IIIa receptors, leading to the formation of a platelet aggregate.
This compound, as a GPIIb/IIIa inhibitor, blocks this final common pathway of platelet aggregation. Unlike first-generation small-molecule inhibitors that mimic the Arginine-Glycine-Aspartate (RGD) sequence of fibrinogen and can sometimes induce a partially active receptor conformation, this compound has a distinct mechanism. It displaces the essential Mg2+ ion from the metal ion-dependent adhesion site (MIDAS) within the β3 subunit of the GPIIb/IIIa receptor. This action locks the receptor in its inactive, low-affinity state, effectively preventing fibrinogen from binding and thus inhibiting platelet aggregation induced by any agonist.
A key characteristic of this compound is that it does not "prime" the GPIIb/IIIa receptor. Priming refers to the induction of a conformational state that, while blocking aggregation, can paradoxically increase the binding of fibrinogen. Studies have shown that this compound does not induce such conformational changes, which may contribute to a lower risk of thrombocytopenia compared to some other GPIIb/IIIa inhibitors.
Quantitative Data on this compound's Inhibitory Potency
Direct fibrinogen binding kinetics data, such as the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D), for this compound's interaction with the GPIIb/IIIa receptor are not publicly available in the peer-reviewed literature. However, the functional potency of this compound has been quantified by its half-maximal inhibitory concentration (IC_50) for platelet aggregation induced by various agonists.
| Parameter | Agonist | Anticoagulant | Value (nM) | Reference |
| IC_50 | ADP | Citrate | 40 ± 9 | |
| IC_50 | ADP (in aspirin-treated platelets) | Citrate | 37 ± 5 | |
| IC_50 | TRAP | Citrate | 66 ± 25 | |
| IC_50 | TRAP | PPACK | 122 ± 17 |
TRAP: Thrombin Receptor Activating Peptide; PPACK: D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone.
These IC_50 values demonstrate that this compound is a potent inhibitor of platelet aggregation in the nanomolar range. Preclinical studies have established a close relationship between GPIIb/IIIa receptor blockade and the inhibition of platelet aggregation, with aggregation being nearly completely inhibited at receptor blockade levels exceeding 80%.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a standard method to assess the functional effect of platelet inhibitors.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or PPACK).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 g for 10 minutes) to separate the PRP from red and white blood cells.
-
Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Aggregation Measurement: The PRP samples are placed in a light transmission aggregometer. A baseline light transmission is established. A platelet agonist, such as ADP (e.g., 20 µM) or TRAP (e.g., 20 µM), is added to induce aggregation. As platelets aggregate, the light transmission through the sample increases. This change is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified by the maximum change in light transmission. The percentage of inhibition by this compound is calculated relative to the vehicle control. The IC_50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Fibrinogen Binding Assay (Flow Cytometry)
This assay directly assesses the ability of this compound to prevent fibrinogen from binding to the GPIIb/IIIa receptor on platelets.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from whole blood to remove plasma proteins.
-
Incubation with Inhibitor: Platelets are incubated with this compound, a comparator inhibitor (e.g., eptifibatide), or a vehicle control for a defined period (e.g., 20 minutes).
-
Fixation and Quenching: The platelets are then fixed with paraformaldehyde (e.g., 1%) to preserve their state, and the fixation reaction is quenched with glycine.
-
Washing: The fixed platelets are washed to remove the fixative and any unbound inhibitor.
-
Incubation with Labeled Fibrinogen: The platelets are incubated with a fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-conjugated fibrinogen) in the presence of Ca2+ and Mg2+.
-
Final Wash and Analysis: After incubation, the platelets are washed again to remove any unbound fluorescent fibrinogen. The fluorescence intensity of the individual platelets is then measured using a flow cytometer. A decrease in fluorescence intensity in the presence of an inhibitor indicates reduced fibrinogen binding.
Conclusion
This compound is a potent, second-generation GPIIb/IIIa inhibitor with a unique mechanism of action that involves locking the receptor in an inactive state by displacing Mg2+ from the MIDAS. While specific binding kinetics (k_on, k_off, K_D) are not publicly available, its functional potency is well-characterized by IC_50 values in the nanomolar range for the inhibition of platelet aggregation. The experimental protocols described herein provide a framework for assessing the antiplatelet effects of this compound and similar compounds. The unique non-priming mechanism of this compound may offer a favorable safety profile, which is being evaluated in ongoing clinical trials. This guide provides a foundational understanding of this compound's interaction with the GPIIb/IIIa receptor and its impact on fibrinogen binding for researchers and professionals in the field of antithrombotic drug development.
References
- 1. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structure-guided-design-of-a-high-affinity-platelet-integrin-iib-3-receptor-antagonist-that-disrupts-mg-2-binding-to-the-midas - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Zalunfiban Dose-Response in Murine Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the dose-response relationship of zalunfiban, a potent glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, in established murine models of thrombosis. While specific preclinical dose-response data for this compound in murine models is not extensively published, this document outlines detailed protocols for relevant thrombosis models and provides a framework for conducting such studies based on the known mechanism of action of GPIIb/IIIa inhibitors and available pharmacokinetic data for this compound in mice.
Introduction to this compound
This compound is a next-generation, subcutaneously administered GPIIb/IIIa inhibitor designed for rapid and potent antiplatelet effects.[1][2][3] By blocking the final common pathway of platelet aggregation, the binding of fibrinogen to the GPIIb/IIIa receptor, this compound has the potential to be a powerful antithrombotic agent.[1][3] Preclinical studies in mice have shown that this compound is rapidly absorbed after subcutaneous injection, reaching maximum plasma concentration in approximately 15 minutes, with a half-life of 0.4 to 0.6 hours.
Signaling Pathway of GPIIb/IIIa Inhibition
The GPIIb/IIIa receptor is the most abundant receptor on the platelet surface. Upon platelet activation by various agonists (e.g., thrombin, ADP, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation. This compound, as a GPIIb/IIIa antagonist, directly blocks this interaction.
Figure 1: Signaling pathway of platelet aggregation and the inhibitory action of this compound.
Murine Thrombosis Models for Evaluating this compound
Two widely used and well-characterized murine models of thrombosis are the Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model and the Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model. These models are suitable for evaluating the antithrombotic efficacy of GPIIb/IIIa inhibitors like this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus. The primary endpoint is the time to vessel occlusion.
Experimental Workflow:
Figure 2: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.
Detailed Protocol:
-
Animal Preparation:
-
Anesthetize male C57BL/6 mice (8-12 weeks old) with an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.
-
-
This compound Administration:
-
Administer this compound or vehicle control via subcutaneous injection at predetermined doses. Based on murine pharmacokinetic data, administration should occur approximately 15 minutes before injury induction to coincide with peak plasma concentrations.
-
-
Thrombosis Induction:
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a freshly prepared solution of ferric chloride (e.g., 5-10% w/v in distilled water) on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
After the exposure time, carefully remove the filter paper and rinse the artery with sterile saline.
-
-
Measurement of Thrombosis:
-
Immediately after injury, continuously monitor blood flow in the carotid artery using a Doppler flow probe placed just proximal to the site of injury.
-
The primary endpoint is the time to stable vessel occlusion, defined as the cessation of blood flow (e.g., <10% of baseline) for a specified duration (e.g., 2 minutes).
-
Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model
This model uses a focused laser beam to induce a precise and localized injury to the vessel wall, leading to platelet adhesion and aggregation. This model allows for real-time visualization and quantification of thrombus formation.
Experimental Workflow:
Figure 3: Experimental workflow for the laser-induced cremaster muscle arteriolar thrombosis model.
Detailed Protocol:
-
Animal Preparation:
-
Anesthetize male C57BL/6 mice (8-12 weeks old) as described above.
-
Make a small incision in the scrotum to exteriorize the cremaster muscle.
-
Carefully dissect the muscle and spread it over a custom-designed stage for intravital microscopy, ensuring continuous superfusion with warm saline.
-
-
This compound Administration and Platelet Labeling:
-
Administer a fluorescently labeled antibody against a platelet-specific marker (e.g., anti-CD41) via tail vein injection to visualize platelets.
-
Administer this compound or vehicle control via subcutaneous injection approximately 15 minutes prior to laser injury.
-
-
Thrombosis Induction:
-
Identify a suitable arteriole (e.g., 25-40 µm in diameter) within the cremaster muscle preparation.
-
Induce vascular injury by focusing a laser beam (e.g., from an argon or pulsed nitrogen laser) onto the vessel wall for a defined duration and intensity.
-
-
Measurement of Thrombosis:
-
Record the process of thrombus formation in real-time using a fluorescence microscope equipped with a high-speed camera.
-
Analyze the recorded images to quantify thrombus size (area or integrated fluorescence intensity) over time. Endpoints can include peak thrombus size, time to peak size, and thrombus stability (embolization events).
-
Hypothetical Dose-Response Study Design and Data Presentation
Table 1: Hypothetical Dose-Response of this compound in the FeCl₃-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg, s.c.) | n | Time to Occlusion (minutes, Mean ± SEM) | Occlusion Rate (%) |
| Vehicle | 0 | 10 | 12.5 ± 1.8 | 100 |
| This compound | 0.05 | 10 | ||
| This compound | 0.1 | 10 | ||
| This compound | 0.2 | 10 | ||
| Positive Control (e.g., Abciximab) | X | 10 |
Table 2: Hypothetical Dose-Response of this compound in the Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model
| Treatment Group | Dose (mg/kg, s.c.) | n | Peak Thrombus Size (µm², Mean ± SEM) | Time to Peak Thrombus (seconds, Mean ± SEM) | Thrombus Stability (Emboli/5 min, Mean ± SEM) |
| Vehicle | 0 | 10 | 2500 ± 350 | 180 ± 25 | 1.2 ± 0.3 |
| This compound | 0.05 | 10 | |||
| This compound | 0.1 | 10 | |||
| This compound | 0.2 | 10 | |||
| Positive Control (e.g., Eptifibatide) | Y | 10 |
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for researchers to investigate the dose-response effects of this compound in murine models of thrombosis. The FeCl₃ and laser-induced injury models are well-established and sensitive to antiplatelet agents. By carefully designing and executing these studies, valuable preclinical data can be generated to further characterize the antithrombotic profile of this compound and inform its clinical development.
References
Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Zalunfiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban is an investigational, next-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid and potent antiplatelet effects.[1][2] By blocking the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, this compound effectively inhibits the clumping of platelets induced by all physiological agonists, including thrombin, adenosine diphosphate (ADP), and thromboxane A2.[3][4][5] This document provides a detailed protocol for assessing the in vitro efficacy of this compound using Light Transmission Aggregometry (LTA), the gold-standard for platelet function testing.
Principle of the Assay
Light Transmission Aggregometry (LTA) measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission. A sample of PRP is stirred in a cuvette at 37°C between a light source and a photocell. Initially, the PRP is cloudy due to the suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP), platelets activate and aggregate, causing the PRP to become clearer. This increase in light transmission is recorded over time, generating an aggregation curve. The extent of inhibition by an antiplatelet agent like this compound is determined by comparing the aggregation response in the presence of the compound to a vehicle control.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | N/A | Prepare stock solutions in an appropriate solvent (e.g., saline). |
| Adenosine Diphosphate (ADP) | Chrono-Log, Hart Biologicals, or equivalent | Agonist for platelet aggregation. |
| Thrombin Receptor Activating Peptide (TRAP) | Chrono-Log, Hart Biologicals, or equivalent | Agonist for platelet aggregation. |
| 3.2% Sodium Citrate (0.109 M) | Standard laboratory supplier | Anticoagulant for blood collection. |
| Saline (0.9% NaCl) | Standard laboratory supplier | For dilutions and as a negative control. |
| Plastic blood collection tubes | Standard laboratory supplier | For venipuncture. |
| Plastic pipettes and centrifuge tubes | Standard laboratory supplier | For plasma and platelet handling. |
| Light Transmission Aggregometer | BioData PAP-8E, Stago TA-4V, or equivalent | |
| Calibrated pipettes | Standard laboratory supplier | |
| Centrifuge | Standard laboratory supplier | Capable of controlled temperature and variable speeds. |
| Water bath or heating block | Standard laboratory supplier | For maintaining 37°C. |
Experimental Protocol
Blood Collection and Handling
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least 10-14 days.
-
Use a 19-21 gauge needle for clean venipuncture to minimize platelet activation.
-
Discard the first 2-3 mL of blood to avoid contamination with tissue factors.
-
Collect blood into plastic tubes containing 3.2% sodium citrate anticoagulant in a 9:1 blood-to-anticoagulant ratio.
-
Keep the blood at room temperature (20-24°C) and process it within 4 hours of collection. Do not chill the samples, as this can activate platelets.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
The following centrifugation parameters are a general guideline and may require optimization based on the specific centrifuge and rotor used.
| Parameter | PRP Preparation | PPP Preparation |
| Centrifugation Speed | 150-200 x g | 1500-2500 x g |
| Centrifugation Time | 10-15 minutes | 10-15 minutes |
| Temperature | Room Temperature (~20°C) | Room Temperature |
| Brake | Off / Low | On |
Procedure:
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette, avoiding the buffy coat layer, and transfer it to a capped plastic tube.
-
Store the PRP at room temperature.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cellular components.
-
Collect the supernatant, which is the platelet-poor plasma (PPP), and transfer it to a separate plastic tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
Platelet Count Adjustment (Optional but Recommended)
-
Determine the platelet count in the PRP.
-
For optimal and reproducible results, it is recommended to adjust the platelet count to a standardized concentration, typically 250,000 platelets/µL, using autologous PPP.
In Vitro Platelet Aggregation Assay
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Pipette the required volume of PRP (typically 240-450 µL, depending on the aggregometer cuvettes) into the cuvettes.
-
Place a sterile stir bar into each cuvette.
-
Place the cuvettes into the heating wells of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.
-
Set the 0% aggregation baseline using a cuvette with PRP and the 100% aggregation baseline using a cuvette with PPP.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 15 minutes) at 37°C with stirring.
-
Add the platelet agonist to initiate aggregation. The final volume of the agonist should not exceed 1/10th of the PRP volume.
-
Record the aggregation for at least 10 minutes.
Recommended Concentrations
| Compound | Working Concentrations | Notes |
| This compound | 0, 25, 75, and 150 ng/mL | These are clinically relevant concentrations. A wider dose-response curve can be generated as needed. |
| ADP | 2 - 20 µM | 20 µM is a commonly used concentration for inhibitor studies. Lower concentrations (e.g., 2-5 µM) can also be used. |
| TRAP | 10 - 50 µM | 20 µM is a commonly used concentration for inhibitor studies. |
Data Presentation and Analysis
The primary endpoints for LTA are maximal aggregation (%) and the primary slope of the aggregation curve.
| Treatment Group | Agonist | Maximal Aggregation (%) | Primary Slope | % Inhibition of Maximal Aggregation |
| Vehicle Control | ADP (20 µM) | [Insert Data] | [Insert Data] | 0% |
| This compound (25 ng/mL) | ADP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |
| This compound (75 ng/mL) | ADP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |
| This compound (150 ng/mL) | ADP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |
| Vehicle Control | TRAP (20 µM) | [Insert Data] | [Insert Data] | 0% |
| This compound (25 ng/mL) | TRAP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |
| This compound (75 ng/mL) | TRAP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |
| This compound (150 ng/mL) | TRAP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |
Calculation of % Inhibition: % Inhibition = [ (Maximal Aggregation of Vehicle - Maximal Aggregation of this compound) / Maximal Aggregation of Vehicle ] * 100
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro platelet aggregation assay with this compound.
Platelet Aggregation Signaling Pathway and Site of this compound Action
Caption: this compound blocks the final common pathway of platelet aggregation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. celecor.com [celecor.com]
- 3. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Prepercutaneous coronary intervention this compound dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. About this compound - CeleCor Therapeutics [celecor.com]
Comparative Analysis of Subcutaneous vs. Intramuscular Administration of RUC-4 in Primates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of RUC-4, a novel αIIbβ3 antagonist, administered via subcutaneous (SC) and intramuscular (IM) routes in non-human primates. The data presented here has been compiled from peer-reviewed studies to guide further research and development of this potent antiplatelet agent.
Introduction
RUC-4 is a second-generation small-molecule platelet glycoprotein IIb/IIIa (integrin αIIbβ3) inhibitor designed for rapid and potent inhibition of platelet aggregation.[1] It is being developed for pre-hospital, first-point-of-medical-contact treatment of ST-segment elevation myocardial infarction (STEMI).[2][3] A key feature of RUC-4 is its unique mechanism of action; it locks the αIIbβ3 receptor in an inactive conformation without inducing the conformational changes that can lead to paradoxical platelet activation and thrombocytopenia seen with some earlier αIIbβ3 antagonists.[1][4] This document focuses on the comparative pharmacokinetics (PK) and pharmacodynamics (PD) of RUC-4 following subcutaneous and intramuscular administration in cynomolgus monkeys, providing critical data for selecting the optimal route for clinical development.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of RUC-4 following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration in non-human primates.
Table 1: Pharmacokinetic Parameters of RUC-4 in Non-Human Primates
| Parameter | Route | 1.0 mg/kg | 1.93 mg/kg | 3.86 mg/kg |
| Tmax (minutes) | IM | 5 | 5 | 5 |
| SC | 15 | 5 | 5 | |
| Cmax (µM) | IM | 1.1 ± 0.1 | 2.5 ± 0.6 | 4.8 ± 0.9 |
| SC | 0.5 ± 0.1 | 1.8 ± 0.1 | 3.5 ± 0.5 | |
| T½ (hours) | IM | 0.44 | 0.56 | 0.48 |
| SC | 0.28 | 0.44 | 0.47 | |
| Bioavailability (%) | IM | 120 | 79 | 88 |
| SC | 55 | 60 | 70 |
Data are presented as mean ± standard deviation where available.
Table 2: Pharmacodynamic Response of RUC-4 in Non-Human Primates
| Route & Dose | Time Point | Inhibition of ADP-Induced Platelet Aggregation |
| IM (1.0 mg/kg) | 15 minutes | Partial Inhibition |
| 30 minutes | Complete Inhibition | |
| 2 hours | Return towards normal aggregation | |
| IM (1.93 mg/kg) | 15 minutes | Complete Inhibition |
| 4.5 hours | Beginning to return to normal | |
| IM (3.86 mg/kg) | 15 minutes | Complete Inhibition |
| >4.5 hours | High-grade inhibition | |
| <24 hours | Return to normal |
Key Observations
-
Rapid Onset of Action : Both IM and SC administration of RUC-4 resulted in rapid, dose-dependent peak plasma concentrations, typically within 5 to 15 minutes.
-
Pharmacokinetics : The maximum concentration (Cmax) after IM dosing was consistently higher than after SC dosing. However, SC administration provided more sustained plasma concentrations between 30 and 120 minutes post-dose.
-
Bioavailability : The bioavailability of RUC-4 administered via IM and SC routes ranged from 60% to 88% at doses of 1.93 and 3.86 mg/kg. There was greater variability in bioavailability at the 1.0 mg/kg dose.
-
Pharmacodynamics : Intramuscular administration of RUC-4 in non-human primates led to high-grade inhibition of platelet aggregation (>80%) within 15-30 minutes, with a dose-dependent duration of action lasting from approximately 2 to over 4.5 hours.
Experimental Protocols
Animal Model
The studies were conducted in male cynomolgus monkeys (Macaca fascicularis), a relevant non-human primate model for preclinical cardiovascular research. All animal procedures were performed in accordance with institutional guidelines.
RUC-4 Administration Protocol
-
Formulation : RUC-4 was dissolved in a suitable vehicle for injection.
-
Dosing : Animals received RUC-4 at doses of 1.0, 1.93, and 3.86 mg/kg via IV, IM, or SC routes.
-
Administration Sites :
-
Intramuscular (IM) : Injection was administered into a major muscle group.
-
Subcutaneous (SC) : Injection was administered into the subcutaneous tissue.
-
Intravenous (IV) : Injection was administered via a catheterized vein for bioavailability comparison.
-
Pharmacokinetic (PK) Analysis Protocol
-
Blood Sampling : Blood samples were collected pre-dose and at specified time points post-administration.
-
Sample Processing : Whole blood was collected into tubes containing an appropriate anticoagulant.
-
Bioanalysis : RUC-4 concentrations in whole blood were determined using a validated analytical method (e.g., liquid chromatography-mass spectrometry).
-
Data Analysis : PK parameters including Tmax, Cmax, T½, and bioavailability were calculated using standard non-compartmental analysis.
Pharmacodynamic (PD) - Platelet Aggregation Assay Protocol
-
Blood Sampling : Blood samples for platelet aggregation studies were collected at specified time points.
-
Agonist : Adenosine diphosphate (ADP) at a concentration of 5 µM was used to induce platelet aggregation.
-
Assay : Platelet aggregation was measured in duplicate using light transmission aggregometry.
-
Data Analysis : The percentage inhibition of the initial slope of ADP-induced platelet aggregation was calculated relative to pre-dose values. Greater than 80% inhibition was considered high-grade.
Visualizations
Signaling Pathway of RUC-4
Caption: RUC-4 Mechanism of Action on Platelet αIIbβ3 Receptor.
Experimental Workflow
Caption: Experimental Workflow for RUC-4 Primate Studies.
Conclusion
The preclinical data from non-human primate studies demonstrate that RUC-4 can be effectively administered via both subcutaneous and intramuscular routes, leading to rapid and potent antiplatelet effects. While IM administration results in a higher peak concentration, SC administration provides a more sustained plasma level. The choice between SC and IM administration for clinical use in treating STEMI may depend on the desired pharmacokinetic profile and the clinical context, such as the need for administration via an auto-injector, for which the SC route is often preferred. These findings support the continued development of RUC-4 as a promising pre-hospital therapy for acute myocardial infarction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies of RUC-4, a Novel Platelet αIIbβ3 Antagonist, in Non-Human Primates and With Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Establishing a Zalunfiban Research Concentration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban (also known as RUC-4) is a novel, second-generation small molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] It is under investigation as a potent antiplatelet agent for the pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[3][4] this compound's mechanism of action involves binding to the GPIIb/IIIa receptor on platelets, which is the final common pathway for platelet aggregation.[5] By blocking this receptor, this compound prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists such as thrombin, adenosine diphosphate (ADP), and thromboxane A2. A key feature of this compound is its rapid onset of action (within 15 minutes) and short duration of effect (approximately 2 hours), which is advantageous in emergency situations and may reduce bleeding risks.
These application notes provide a framework for establishing a research concentration of this compound for in vivo studies, focusing on preclinical models of thrombosis and the assessment of its antiplatelet efficacy and potential bleeding risk.
Data Presentation: Quantitative In Vivo and In Vitro Data
The following tables summarize key quantitative data from preclinical and early clinical studies of this compound, providing a basis for dose selection and experimental design in in vivo research.
Table 1: In Vivo Pharmacodynamics of this compound (RUC-4) in Non-Human Primates
| Administration Route | Dose (mg/kg) | Time to Peak Plasma Level | Peak Inhibition of ADP-Induced Platelet Aggregation | Duration of >80% Inhibition |
| Intramuscular (IM) | 1.0 | 5-15 minutes | >80% | Not specified |
| Intramuscular (IM) | 1.93 | 5-15 minutes | >80% | ~4-5 hours |
| Intramuscular (IM) | 3.86 | 5-15 minutes | >80% | ~4-5 hours |
| Subcutaneous (SC) | 1.0 | 5-15 minutes | Not specified | Not specified |
| Subcutaneous (SC) | 1.93 | 5-15 minutes | Not specified | Not specified |
| Subcutaneous (SC) | 3.86 | 5-15 minutes | Not specified | Not specified |
| Data sourced from preclinical studies in non-human primates. |
Table 2: In Vivo Efficacy of this compound (RUC-4) in a Murine Thrombosis Model
| Animal Model | Thrombosis Induction | Treatment | Efficacy Endpoint | Outcome |
| Mouse | Ferric Chloride (FeCl3)-induced carotid artery injury | RUC-4 | Prevention of thrombotic occlusion | RUC-4 prevented thrombotic occlusion of the carotid artery. |
| Transgenic Mouse (humanized von Willebrand factor) | Laser-induced microvascular injury | RUC-4 | Decrease in microvascular thrombi | RUC-4 decreased the formation of microvascular thrombi. |
| Details on specific doses and quantitative reduction in thrombus size were not available in the cited literature. |
Table 3: Ex Vivo/In Vitro Platelet Aggregation Inhibition by this compound
| Assay | Agonist | Anticoagulant | IC50 (nM) |
| Light Transmission Aggregometry (LTA) | ADP | Citrate | 54 ± 13 |
| Light Transmission Aggregometry (LTA) | ADP | PPACK | 102 ± 22 |
| Light Transmission Aggregometry (LTA) | TRAP | Citrate | 66 ± 25 |
| Light Transmission Aggregometry (LTA) | TRAP | PPACK | 122 ± 17 |
| Data from in vitro studies using human platelets. Note: IC50 values are dependent on the anticoagulant used. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy and safety of this compound.
Protocol 1: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.
Objective: To evaluate the ability of this compound to prevent or delay occlusive thrombus formation in the carotid artery of mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (RUC-4)
-
Sterile saline (vehicle)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-surgical instruments
-
Doppler flow probe and flowmeter
-
Filter paper (1x2 mm strips)
-
Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)
-
Suture material
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow continuously.
-
Drug Administration: Administer this compound or vehicle via subcutaneous or intramuscular injection at the desired dose and time point before injury. Based on preclinical data, administration 15 minutes prior to injury would be appropriate to coincide with peak plasma concentrations.
-
Vascular Injury:
-
Saturate a small piece of filter paper with the FeCl3 solution.
-
Apply the FeCl3-soaked filter paper to the adventitial surface of the exposed carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the artery with sterile saline.
-
-
Monitoring: Continuously monitor carotid artery blood flow using the Doppler flow probe until stable occlusion occurs (defined as zero blood flow for at least 10 minutes) or for a predefined observation period (e.g., 60 minutes).
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion. Secondary endpoints can include the incidence of occlusion and, if the vessel is harvested, thrombus weight.
Protocol 2: Tail Bleeding Time Assay in Rats
This assay is a common method to assess the potential bleeding risk associated with antiplatelet and anticoagulant drugs.
Objective: To determine the effect of this compound on bleeding time in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (RUC-4)
-
Sterile saline (vehicle)
-
Anesthetic (e.g., isoflurane or pentobarbital)
-
Scalpel or sharp blade
-
Filter paper
-
Beaker with 37°C saline
-
Timer
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a prone position.
-
Drug Administration: Administer this compound or vehicle via subcutaneous or intramuscular injection at the desired dose.
-
Tail Transection: At a predetermined time after drug administration (e.g., 15 minutes to coincide with peak effect), transect the rat's tail 3 mm from the tip using a sharp scalpel.
-
Bleeding Time Measurement:
-
Immediately after transection, immerse the tail tip 2 cm deep into a beaker containing 37°C saline.
-
Start a timer.
-
Every 15 seconds, gently blot the bleeding tip with a piece of filter paper, being careful not to disturb the forming clot.
-
The bleeding time is the time from transection until bleeding ceases for at least 30 seconds. A cut-off time (e.g., 20 minutes) should be established to avoid excessive blood loss.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on the GPIIb/IIIa receptor.
Experimental Workflow for In Vivo Thrombosis Model
Caption: Experimental workflow for the FeCl3-induced carotid artery thrombosis model.
Logical Relationship of Efficacy and Safety Assessment
Caption: Logical relationship for determining the therapeutic window of this compound.
References
- 1. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. celecor.com [celecor.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Comparison of the effects of the GPIIb-IIIa antagonist this compound and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring Zalunfiban plasma concentration
Application Notes and Protocols for the Quantitative Analysis of Zalunfiban in Human Plasma
For researchers, scientists, and professionals in drug development, the accurate measurement of this compound plasma concentration is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in human plasma, primarily focusing on a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validated protocols for this compound are not widely public, the following represents a comprehensive guide based on established bioanalytical principles for small molecule drugs and available information on this compound's development.
Introduction to this compound and its Measurement
This compound (also known as RUC-4) is a novel, subcutaneously administered glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist.[1][2][3] Its primary mechanism of action involves the inhibition of the final common pathway of platelet aggregation, making it a promising therapeutic agent for acute coronary syndromes.[1][4] Understanding its concentration in plasma over time is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, and for establishing a clear dose-response relationship.
Pharmacokinetic studies during clinical trials have utilized the measurement of this compound in plasma to assess its behavior in the human body. Notably, studies involving 14C-labeled this compound have been conducted to investigate its pharmacokinetics, suggesting that highly sensitive and specific analytical methods are employed.
Recommended Analytical Technique: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs like this compound in complex biological matrices such as plasma. This technique offers high sensitivity, specificity, and a wide dynamic range, allowing for the accurate measurement of low drug concentrations.
Key Advantages of LC-MS/MS for this compound Analysis:
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of this compound and its internal standard, minimizing interference from endogenous plasma components.
-
High Sensitivity: LC-MS/MS can achieve low limits of quantification (LLOQ), which is crucial for accurately defining the terminal phase of the pharmacokinetic profile.
-
Wide Linear Range: The method can be validated over a broad range of concentrations, accommodating expected plasma levels from clinical and preclinical studies.
-
Robustness and Reproducibility: Once validated, the method provides reliable and consistent results, essential for regulatory submissions.
Experimental Protocols
The following sections detail the necessary protocols for sample collection, preparation, and analysis using LC-MS/MS.
Plasma Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the integrity of the analytical results.
Protocol:
-
Collect whole blood samples from subjects into tubes containing K2EDTA as the anticoagulant.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) into pre-labeled, clean polypropylene tubes.
-
Store the plasma samples at -70°C or lower until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.
Protocol:
-
Thaw the plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 14C-labeled this compound or a structurally similar compound) and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table outlines typical starting parameters for an LC-MS/MS method for this compound analysis. These parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Parent > Product) | To be determined by direct infusion of this compound standard |
| Internal Standard MRM Transition | To be determined by direct infusion of IS standard |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized |
Data Presentation and Method Validation
A bioanalytical method must be validated to ensure its reliability. The following table summarizes the key validation parameters and their typical acceptance criteria according to regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Mean accuracy within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible, but does not need to be 100%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean stability samples should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in plasma samples.
This compound's Mechanism of Action: Signaling Pathway
This compound acts as a GPIIb/IIIa receptor antagonist. This diagram illustrates the platelet aggregation signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Evaluating the Antithrombotic Efficacy of Zalunfiban in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban is a next-generation, subcutaneously administered glycoprotein IIb/IIIa (GPIIb/IIIa) receptor inhibitor.[1][2][3] Its rapid onset of action and short half-life make it a promising therapeutic agent for the pre-hospital treatment of ST-elevation myocardial infarction (STEMI).[1][4] By blocking the final common pathway of platelet aggregation, this compound has the potential to prevent the formation and propagation of occlusive thrombi in coronary arteries. Preclinical evaluation of the antithrombotic efficacy of new agents like this compound is crucial, and various animal models of thrombosis are essential tools for this purpose.
These application notes provide detailed protocols for established and widely used animal models of arterial thrombosis suitable for assessing the in vivo efficacy of this compound. The described models, including the Ferric Chloride (FeCl₃)-induced thrombosis model and the electrolytic-mediated arterial thrombosis (ECAT) model, are well-characterized and sensitive to antiplatelet agents.
Mechanism of Action: GPIIb/IIIa Receptor Inhibition
This compound exerts its antithrombotic effect by inhibiting the platelet GPIIb/IIIa receptor (also known as integrin αIIbβ3). This receptor is the most abundant on the platelet surface and plays a critical role in platelet aggregation. Upon platelet activation by various agonists (e.g., thrombin, ADP, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet-rich thrombus. This compound, as a direct inhibitor, prevents the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking platelet aggregation regardless of the initial activation stimulus.
Mechanism of this compound action.
Recommended Animal Models for Antithrombotic Efficacy Testing
The following are well-established animal models for studying arterial thrombosis and are suitable for evaluating the efficacy of this compound.
-
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model: This is a widely used and reproducible model in which the topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to thrombus formation. It is sensitive to both antiplatelet and anticoagulant drugs. This model can be implemented in both rats and rabbits.
-
Electrolytic-Mediated Arterial Thrombosis (ECAT) Model: In this model, an electrical current is applied to the arterial wall, causing endothelial damage and subsequent thrombus formation. This model is considered to be highly controlled and produces a platelet-rich thrombus, making it particularly relevant for testing antiplatelet agents like this compound. The rabbit is a common species for this model.
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler flow probe and flowmeter
-
Ferric chloride (FeCl₃) solution (e.g., 50% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Saline solution
-
This compound or vehicle control
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues and vagus nerve.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the appropriate route (e.g., subcutaneous injection, intravenous infusion) at the desired time point before thrombus induction.
-
-
Thrombus Induction:
-
Soak a filter paper disc in the FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for a standardized period (e.g., 10 minutes).
-
After the application period, remove the filter paper and rinse the artery with saline.
-
-
Efficacy Evaluation:
-
Continuously monitor blood flow using the Doppler flowmeter.
-
The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow. An experiment is typically terminated after a predefined period (e.g., 60 minutes) if occlusion does not occur.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured after drying.
-
Protocol 2: Electrolytic-Mediated Arterial Thrombosis (ECAT) in Rabbits
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Doppler flow probe and flowmeter
-
Electrolytic injury device (DC power source, stimulating electrode)
-
This compound or vehicle control
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit and maintain anesthesia throughout the procedure.
-
Expose the carotid artery as described for the rat model.
-
Place a Doppler flow probe to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control as required. Given this compound's rapid onset, administration shortly before injury induction is appropriate.
-
-
Thrombus Induction:
-
A stimulating electrode (e.g., a fine needle) is inserted into the wall of the carotid artery.
-
A constant direct current (e.g., 5 mA) is applied for a specific duration (e.g., 5 minutes) to induce endothelial injury.
-
-
Efficacy Evaluation:
-
Monitor blood flow continuously.
-
The primary endpoint is the time to stable occlusion .
-
Secondary endpoints can include the thrombus weight of the excised arterial segment.
-
Data Presentation
Quantitative data from these studies should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Time to Occlusion (TTO) in the Rat FeCl₃-Induced Thrombosis Model
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (TTO, minutes) | % Increase in TTO vs. Vehicle |
| Vehicle Control | - | 10 | Mean ± SEM | - |
| This compound | Dose 1 | 10 | Mean ± SEM | % |
| This compound | Dose 2 | 10 | Mean ± SEM | % |
| This compound | Dose 3 | 10 | Mean ± SEM | % |
Table 2: Effect of this compound on Thrombus Weight in the Rabbit ECAT Model
| Treatment Group | Dose (mg/kg) | n | Thrombus Weight (mg) | % Inhibition of Thrombus Formation vs. Vehicle |
| Vehicle Control | - | 8 | Mean ± SEM | - |
| This compound | Dose 1 | 8 | Mean ± SEM | % |
| This compound | Dose 2 | 8 | Mean ± SEM | % |
| This compound | Dose 3 | 8 | Mean ± SEM | % |
Experimental Workflow
The overall workflow for evaluating the antithrombotic efficacy of this compound in an animal model is depicted below.
Workflow for efficacy testing.
Conclusion
The described animal models of arterial thrombosis provide robust and reproducible platforms for the preclinical evaluation of this compound's antithrombotic efficacy. The Ferric Chloride-induced model is a versatile and widely used method, while the electrolytic injury model offers a high degree of control over the thrombotic stimulus. By employing these detailed protocols, researchers can generate critical in vivo data on the dose-dependent effects of this compound on thrombus formation, which is essential for its continued development as a novel antiplatelet therapy.
References
- 1. celecor.com [celecor.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Prepercutaneous coronary intervention this compound dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antithrombotic Efficacy of RUC-4 in a Murine Model of FeCl3-Induced Carotid Artery Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for inducing carotid artery thrombosis in a murine model using ferric chloride (FeCl3) and for evaluating the antithrombotic effects of RUC-4, a novel αIIbβ3 antagonist. RUC-4 is a potent inhibitor of platelet aggregation and thrombus formation.[1][2] It functions by locking the platelet receptor αIIbβ3 in an inactive state, thereby preventing fibrinogen binding without inducing conformational changes that can lead to thrombocytopenia.[3][4] The FeCl3-induced injury model is a widely used and reproducible method for studying in vivo thrombosis and assessing the efficacy of antithrombotic agents.[5]
Signaling Pathway of RUC-4
RUC-4 is a second-generation small-molecule inhibitor of the platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3). Its mechanism of action involves binding to the receptor and preventing the conformational changes necessary for fibrinogen binding and subsequent platelet aggregation, a critical step in thrombus formation. Unlike some other αIIbβ3 antagonists, RUC-4 does not "prime" the receptor to a high-affinity state, which may reduce the risk of adverse effects like thrombocytopenia.
Caption: Mechanism of action of RUC-4 in inhibiting platelet aggregation.
Experimental Protocols
FeCl3-Induced Carotid Artery Thrombosis Model
This protocol details the surgical procedure and induction of thrombosis in mice.
Materials:
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Male C57Bl/6 mice (8-12 weeks old)
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Anesthetic (e.g., ketamine/xylazine mixture)
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Surgical instruments (scissors, forceps, vessel clamps)
-
Dissecting microscope
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Heating pad
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Saline solution
-
Doppler flow probe or intravital microscope
-
RUC-4 solution
-
Control vehicle (e.g., saline)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by toe pinch reflex.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Remove hair from the neck area using a depilatory cream.
-
-
Surgical Exposure of the Carotid Artery:
-
Make a midline incision in the neck to expose the trachea and surrounding muscles.
-
Gently dissect the tissues to isolate the common carotid artery. Take care to avoid damage to the vagus nerve.
-
Carefully separate a ~5 mm segment of the artery from the surrounding connective tissue.
-
-
Drug Administration:
-
Administer RUC-4 or vehicle control via the desired route (e.g., intramuscular, intraperitoneal, or subcutaneous injection). The timing of administration relative to injury induction should be consistent across all experiments. For example, RUC-4 has been shown to achieve high-grade platelet inhibition within 15 minutes of intramuscular or subcutaneous administration.
-
-
Induction of Thrombosis:
-
Place a small piece of plastic or other non-reactive material underneath the isolated artery to prevent exposure of surrounding tissues to FeCl3.
-
Saturate a small piece of filter paper (1x2 mm) with the FeCl3 solution.
-
Topically apply the FeCl3-saturated filter paper to the surface of the carotid artery for a standardized duration (e.g., 1-3 minutes). The concentration of FeCl3 and the application time can be adjusted to achieve a consistent time to occlusion in control animals.
-
After the designated time, remove the filter paper and immediately rinse the artery with saline to remove excess FeCl3.
-
-
Monitoring Thrombus Formation:
-
Monitor blood flow in the carotid artery using a Doppler flow probe or visualize thrombus formation using an intravital microscope.
-
Record the time from the application of FeCl3 until complete occlusion of the artery (cessation of blood flow).
-
Platelet Aggregation Assay
This assay can be performed to confirm the in vivo activity of RUC-4.
Materials:
-
Blood collection supplies (e.g., syringes, anticoagulant tubes with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) prepared by centrifugation
-
Platelet aggregometer
-
ADP (adenosine diphosphate) solution (e.g., 20 μmol/L)
Procedure:
-
Collect blood samples from mice at various time points after RUC-4 or vehicle administration.
-
Prepare PRP by centrifuging the blood at a low speed.
-
Measure platelet aggregation in response to an agonist like ADP using a platelet aggregometer.
-
The degree of inhibition of platelet aggregation will correlate with the in vivo activity of RUC-4.
Experimental Workflow
References
- 1. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Zalunfiban
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Zalunfiban in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The intrinsic aqueous solubility of this compound free base is low. However, its salt form, this compound dihydrochloride, exhibits enhanced water solubility and stability[1][2]. For practical laboratory use, this compound is often dissolved in organic solvents like DMSO first, and then further diluted into aqueous buffers with the help of co-solvents and surfactants[1][3].
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution of a concentrated this compound stock (typically in DMSO) into an aqueous buffer is a common issue. This "fall-out" occurs because the high concentration of the organic solvent, which keeps the drug in solution, is significantly reduced upon dilution, and the aqueous environment cannot maintain the solubility of the hydrophobic drug.
To prevent this, consider the following troubleshooting steps:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
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Use a co-solvent system: Employ a mixture of solvents to improve solubility. Formulations including Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and surfactants like Tween-80 have been shown to be effective[1].
-
Incorporate a complexing agent: Cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the poorly soluble drug molecule, thereby increasing its apparent solubility in water.
-
Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve small amounts of precipitate that may have formed. However, be cautious about the thermal stability of this compound.
Q3: What are some recommended solvent systems for preparing this compound solutions for in vitro and in vivo studies?
A3: Several solvent systems have been reported to successfully solubilize this compound and its dihydrochloride salt. The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and the tolerance of the biological system to the excipients. Below are some examples of formulations that can be used as a starting point.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low-quality solvent. | Increase the solvent volume gradually. Ensure you are using a high-purity, anhydrous grade DMSO. Gentle warming and vortexing may aid dissolution. |
| Precipitation occurs immediately upon addition to aqueous buffer. | The drug concentration exceeds its solubility limit in the final aqueous medium. The "shock" of the aqueous environment causes the drug to crash out of the organic solvent. | Decrease the final concentration of this compound. Prepare the final solution by slowly adding the drug stock to the vortexing aqueous buffer. Consider using one of the recommended co-solvent or complexation formulations. |
| The solution is cloudy or hazy after preparation. | Formation of fine, colloidal particles or an unstable emulsion. | Try sonicating the solution in an ultrasonic bath to disperse the particles. If the cloudiness persists, it may indicate that the solubility limit has been exceeded. Consider filtering the solution through a 0.22 µm filter if the presence of undissolved particles is a concern, but be aware that this may reduce the effective drug concentration. |
| The prepared this compound solution is unstable and precipitates over time. | The solution is supersaturated and thermodynamically unstable. | Prepare fresh solutions for each experiment and avoid long-term storage of diluted aqueous solutions. If storage is necessary, consider storing at a lower temperature (e.g., 4°C), but be mindful of potential crystallization. The use of stabilizing excipients may be required for longer-term stability. |
Quantitative Data on this compound Formulations
The following tables summarize reported formulations that have been used to achieve clear solutions of this compound and its dihydrochloride salt.
Table 1: Formulations for this compound
| Protocol | Solvent Composition | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.38 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.38 mM) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.38 mM) |
Table 2: Formulations for this compound Dihydrochloride
| Protocol | Solvent Composition | Achieved Solubility | Reference |
| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.18 mM) | |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.18 mM) | |
| 3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.67 mg/mL (1.46 mM) |
Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol is suitable for achieving a concentration of up to 2.08 mg/mL of this compound.
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.08 mg/mL in the formulation, prepare a 20.8 mg/mL stock solution in DMSO.
-
Add PEG300. In a sterile tube, add 400 µL of PEG300.
-
Add the this compound stock solution. To the PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing.
-
Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add Saline. Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Final Check. The final solution should be clear. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes a complexing agent to enhance solubility and is suitable for achieving a concentration of up to 2.08 mg/mL of this compound.
-
Prepare a 20% SBE-β-CD solution. Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).
-
Prepare a stock solution of this compound in DMSO. Prepare a 20.8 mg/mL stock solution in DMSO.
-
Combine the components. In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add the this compound stock solution. Slowly add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution while vortexing.
-
Final Check. The resulting solution should be clear.
Visualizations
Caption: Experimental workflows for preparing this compound solutions.
Caption: A logical guide for troubleshooting this compound solubility issues.
This compound is a novel glycoprotein IIb/IIIa inhibitor that has been investigated for its antiplatelet effects in patients with ST-elevation myocardial infarction. It is designed for subcutaneous administration and has a rapid onset of action. As a small molecule inhibitor, its formulation is key to its efficacy and ease of administration. The information provided in this technical support center is intended to aid researchers in overcoming the common challenge of its solubility in aqueous solutions for preclinical and research applications.
References
Technical Support Center: Minimizing Injection Site Reactions in Zalunfiban Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage injection site reactions (ISRs) during animal studies with Zalunfiban.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the subcutaneous administration of this compound in animal models.
Issue 1: Observation of Erythema (Redness), Edema (Swelling), and Pruritus (Itching) at the Injection Site
| Potential Cause | Recommended Solution |
| Formulation Properties: Non-physiological pH, hypertonicity, or certain excipients can induce local inflammation.[1][2] | Optimize Formulation: - Adjust the pH of the this compound formulation to be as close to physiological pH (7.2-7.4) as possible.[1] - Utilize isotonic vehicles to minimize tissue irritation.[3] - If reactions persist, consider reformulating with alternative, less irritating vehicles.[1] Buffers like histidine or phosphate may be less likely to cause pain compared to citrate buffers. |
| High Injection Volume: Exceeding the recommended injection volume for a specific subcutaneous site can lead to tissue distension and inflammation. | Adjust Injection Volume: - Consult species- and site-specific guidelines for maximum subcutaneous injection volumes. - For larger required doses, consider splitting the dose across multiple injection sites. |
| Rapid Injection Rate: Injecting the substance too quickly can cause mechanical trauma to the tissues. | Control Injection Speed: - Administer the injection slowly and steadily to allow for tissue accommodation. |
| Improper Injection Technique: Incorrect needle placement or repeated injections at the same site can exacerbate reactions. | Refine Injection Technique: - Ensure the use of a new, sterile needle of an appropriate gauge for each animal. - Rotate injection sites for subsequent doses to allow for tissue recovery. - Employ the "tented" skin technique for subcutaneous injections to ensure proper placement and avoid intradermal or intramuscular administration. |
| Mast Cell Activation: Some compounds can directly activate mast cells, leading to the release of inflammatory mediators. Preclinical data for other drugs suggest this as a potential mechanism for ISRs. | Consider Pre-treatment (with veterinary consultation): - Topical application of a corticosteroid like mometasone prior to injection has been shown to mitigate ISRs in some studies. - The use of antihistamines could also be explored to reduce reactions. |
Issue 2: Ulceration or Necrosis at the Injection Site
| Potential Cause | Recommended Solution |
| Highly Irritating Formulation: The physicochemical properties of the this compound formulation may be causing direct tissue damage. | Immediate Re-evaluation of Formulation: - This is a severe reaction requiring immediate attention. - The formulation may need significant alteration, including a change in vehicle, pH adjustment, or a reduction in concentration. - An alternative route of administration should be considered if subcutaneous delivery proves to be too damaging. |
| Vasoconstrictive Properties: The substance may be restricting blood flow to the injection area, leading to tissue death. | Veterinary Consultation and Dose Reduction: - Seek immediate veterinary consultation for the affected animal. - Re-evaluate the dose and concentration of this compound being administered. |
| Contamination: Introduction of bacteria through non-sterile technique or contaminated formulation. | Strict Aseptic Technique: - Ensure strict adherence to aseptic techniques during formulation preparation and administration. - Use sterile needles and syringes for every injection. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it administered in research?
A: this compound (also known as RUC-4) is a novel, potent, and fast-acting small molecule inhibitor of the platelet receptor αIIbβ3, designed to prevent blood clot formation. In clinical trials, it is administered as a single subcutaneous injection. For animal studies, subcutaneous injection is also the likely route of administration to mimic the intended clinical application.
Q2: Are injection site reactions common with subcutaneous drug administration?
A: Yes, injection site reactions are a common occurrence with subcutaneously administered biologics and other parenteral products. These reactions can range from mild, transient redness and swelling to more severe events like ulceration.
Q3: How can the formulation of this compound be optimized to reduce injection site reactions?
A: Several formulation parameters can be adjusted:
-
pH: Aim for a pH as close to neutral (7.2-7.4) as possible.
-
Buffer: Consider using buffers like histidine or phosphate, which have been associated with less injection pain than citrate buffers. Keeping the buffer strength low may also help.
-
Osmolality: Use isotonic solutions to minimize tissue irritation.
-
Viscosity: While high viscosity can increase injection pain, the formulation should be optimized for stability and injectability.
-
Excipients: Be mindful that certain excipients, like polysorbates, have been associated with injection site reactions in some studies.
Q4: What are the recommended maximum subcutaneous injection volumes for common laboratory animals?
A: While specific institutional guidelines should always be followed, the table below provides generally accepted maximum volumes.
| Animal Species | Maximum Subcutaneous Injection Volume per Site |
| Mouse | 0.5 - 1.0 mL |
| Rat | 1.0 - 2.0 mL |
| Rabbit | 2.0 - 5.0 mL |
| Dog | 5.0 - 10.0 mL |
| Non-human Primate | 5.0 - 10.0 mL |
| (Note: These are general guidelines and can vary based on the specific strain, size, and health of the animal, as well as the injection site location.) |
Q5: Does the speed of injection really make a difference?
A: Yes, a slow and steady injection rate can reduce mechanical trauma to the tissue and may decrease the incidence and severity of injection site reactions. While some studies in humans have found injection speed to not significantly influence pain, reducing mechanical stress is a key principle in animal welfare.
Experimental Protocols
Protocol 1: Systematic Evaluation of Formulation Parameters on Injection Site Reactions
-
Objective: To determine the optimal formulation of this compound for minimizing injection site reactions.
-
Groups:
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Group A: this compound in Vehicle 1 (e.g., pH 6.0, citrate buffer)
-
Group B: this compound in Vehicle 2 (e.g., pH 7.2, phosphate buffer)
-
Group C: this compound in Vehicle 3 (e.g., pH 7.2, histidine buffer)
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Group D: Vehicle 1 only (Control)
-
Group E: Vehicle 2 only (Control)
-
Group F: Vehicle 3 only (Control)
-
-
Procedure:
-
Administer a single subcutaneous injection of the assigned formulation to each animal.
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Observe and score the injection site at 1, 4, 24, and 48 hours post-injection.
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Scoring should be based on a standardized scale for erythema, edema, and other signs of irritation.
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At the study endpoint, collect tissue samples from the injection site for histopathological analysis.
-
-
Analysis: Compare the macroscopic and microscopic scores between the different formulation groups to identify the least irritating vehicle.
Visualizations
Caption: Workflow for optimizing this compound formulation.
Caption: Troubleshooting logic for injection site reactions.
References
Impact of anticoagulants on Zalunfiban IC50 determination
Welcome to the technical support center for Zalunfiban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the accurate determination of this compound's in vitro efficacy, specifically addressing the potential impact of anticoagulants on IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and rapid-acting antiplatelet agent belonging to the class of glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors.[1][2] Its primary mechanism of action is the inhibition of the GPIIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation, and by blocking it, this compound prevents platelets from clumping together in response to various agonists like thrombin, ADP, and collagen.[3][4] It is being developed for the pre-hospital treatment of ST-elevation myocardial infarction (STEMI).[5]
Q2: Why is the choice of anticoagulant critical for this compound IC50 determination?
The choice of anticoagulant is critical because it can significantly influence the outcome of in vitro platelet aggregation assays and, consequently, the determined IC50 value of this compound. Anticoagulants that chelate calcium, such as sodium citrate and EDTA, can alter the conformation of the GPIIb/IIIa receptor, potentially increasing its affinity for certain inhibitors. This can lead to an artificially lower IC50 value, suggesting greater potency than what might be observed in a physiological setting with normal calcium levels. Conversely, non-chelating anticoagulants like heparin or direct thrombin inhibitors (e.g., PPACK) provide a more physiologically relevant environment for assessing the inhibitory activity of GPIIb/IIIa antagonists.
Q3: Which anticoagulant is recommended for the most accurate in vitro assessment of this compound's potency?
For the most accurate in vitro assessment of this compound's potency, it is recommended to use a non-chelating anticoagulant such as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) or heparin. These anticoagulants do not significantly alter the plasma calcium concentration, thus providing a more physiological environment for the interaction between this compound and the GPIIb/IIIa receptor. While trisodium citrate (TSC) is a common anticoagulant for platelet function tests, it has been shown to enhance the antiplatelet effect of this compound, which may not reflect its true in vivo efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected this compound IC50 value | Use of a calcium-chelating anticoagulant (e.g., sodium citrate, EDTA). | Repeat the assay using a non-chelating anticoagulant like PPACK or heparin to obtain a more physiologically relevant IC50 value. |
| High variability in IC50 values between experiments | Inconsistent anticoagulant concentration or type. Donor-to-donor variability in platelet reactivity. Inconsistent agonist concentration. | Strictly standardize the anticoagulant used, including its concentration. If possible, use pooled platelet-rich plasma (PRP) from multiple donors to minimize individual variations. Always prepare fresh agonist solutions for each experiment. |
| Poor platelet aggregation response to agonist | Suboptimal agonist concentration. Platelet activation during blood collection or processing. Low platelet count in PRP. | Perform a dose-response curve for the agonist to determine the optimal concentration for submaximal aggregation. Ensure careful blood collection and handling to prevent premature platelet activation. Adjust the platelet count in PRP to a standardized level (e.g., 2.5 x 10⁸ platelets/mL). |
| Inconsistent results with different platelet donors | Genetic variations in platelet receptors or signaling pathways. | Acknowledge inherent biological variability. When possible, test on a larger pool of donors to obtain a more robust and representative IC50 value. |
Quantitative Data on Anticoagulant Impact
The following tables summarize the impact of different anticoagulants on the IC50 values of GPIIb/IIIa inhibitors. While specific IC50 data for this compound with a wide range of anticoagulants is not publicly available, the data for other drugs in the same class provide a strong indication of the expected effects.
Table 1: Impact of Citrate vs. Non-Chelating Anticoagulant on GPIIb/IIIa Inhibitor IC50
| GPIIb/IIIa Inhibitor | Anticoagulant | Agonist | IC50 (nM) | Fold Enhancement with Citrate | Reference |
| Abciximab | Trisodium Citrate | TRAP | 88.2 ± 12.2 | 1.4 | |
| PPACK | TRAP | 126.1 ± 28.4 | |||
| Tirofiban | Trisodium Citrate | TRAP | 75.9 ± 13.3 | 1.9 | |
| PPACK | TRAP | 142.6 ± 32.6 | |||
| Eptifibatide | Trisodium Citrate | TRAP | 260.2 ± 62.5 | 3.1 | |
| PPACK | TRAP | 810.3 ± 182.5 | |||
| Integrilin | Citrate | ADP | 140 ± 40 | >4 | |
| PPACK | ADP | 570 ± 70 |
Table 2: Qualitative and Quantitative Comparison of this compound Inhibition with Different Anticoagulants
| Anticoagulant | Agonist | This compound Concentration | Inhibition of Platelet Aggregation (Primary Slope) | Reference |
| TSC (3.2%) | ADP | Cmax | High | |
| PPACK | ADP | Cmax | High | |
| TSC (3.2%) | TRAP | Cmax | High | |
| PPACK | TRAP | Cmax | High |
Note: A direct comparison of IC50 values for this compound in TSC vs. PPACK was not provided in the reference, but the study indicated that the anticoagulant did not significantly impact the aggregation responses at the tested concentrations. However, for another GPIIb/IIIa inhibitor, selatogrel, greater inhibition was observed in PPACK.
Experimental Protocols
Protocol for IC50 Determination of this compound using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation using LTA.
1. Materials:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or saline) and make serial dilutions to achieve the desired final concentrations.
-
Anticoagulants:
-
Recommended: D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK, final concentration 40 µM) or Heparin (final concentration 10-20 U/mL).
-
For comparison (with caution): 3.2% or 3.8% Trisodium Citrate (9:1 blood to anticoagulant ratio).
-
-
Platelet Agonists:
-
Adenosine Diphosphate (ADP): Prepare a stock solution and use at a final concentration that induces submaximal aggregation (e.g., 5-20 µM).
-
Thrombin Receptor Activating Peptide (TRAP): Prepare a stock solution and use at a final concentration that induces submaximal aggregation (e.g., 10-20 µM).
-
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
LTA Instrument: e.g., Chrono-log Model 700 Whole Blood/Optical Lumi-Aggregometer.
-
Aggregometer cuvettes and stir bars.
2. Blood Collection and PRP/PPP Preparation:
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.
-
Use a 21-gauge needle and a clean venipuncture technique to minimize platelet activation. Discard the first few mL of blood.
-
Immediately transfer the blood into tubes containing the chosen anticoagulant.
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Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
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Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.
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Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
3. LTA Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C in the aggregometer.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette a known volume of PRP into a cuvette with a stir bar.
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Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a defined period (e.g., 5-15 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding the chosen agonist (ADP or TRAP).
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Record the change in light transmission for a set duration (e.g., 5-10 minutes) until a stable aggregation plateau is reached.
4. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each this compound concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for this compound IC50 determination using LTA.
Caption: Mechanism of anticoagulant interference in GPIIb/IIIa inhibitor binding.
Caption: Troubleshooting decision tree for this compound IC50 determination.
References
Investigating Potential Off-Target Effects of Zalunfiban: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Zalunfiban. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antiplatelet drug that functions as a glycoprotein IIb/IIIa (GPIIb/IIIa or integrin αIIbβ3) inhibitor.[1][2] Its primary on-target effect is to bind to the GPIIb/IIIa receptor on platelets, which prevents platelet aggregation induced by various activators.[1] This targeted action is crucial for its intended use in treating ST-elevation myocardial infarction (STEMI).[1][3]
Q2: Are there known off-target effects for this compound?
A2: As an investigational drug, specific off-target effects of this compound are not extensively documented in publicly available literature. However, based on its class of drugs (GPIIb/IIIa inhibitors), potential off-target effects can be hypothesized and should be investigated. Some drugs in this class have shown cross-reactivity with other integrin receptors.
Q3: What are the potential off-target concerns for GPIIb/IIIa inhibitors as a class?
A3: While some GPIIb/IIIa inhibitors like eptifibatide and tirofiban are highly specific, others, such as abciximab, are known to be unselective and can cross-react with other integrins like αvβ3 (a vitronectin receptor) and the leukocyte-associated integrin Mac-1. Such cross-reactivity can lead to broader biological effects, including modulation of the inflammatory response.
Q4: What initial steps should I take to screen for potential off-target effects of this compound?
A4: A tiered approach is recommended. Start with in silico predictions based on the structure of this compound. Follow this with broad in vitro screening panels, such as a comprehensive integrin receptor binding assay panel. Functional assays in relevant cell lines expressing different integrins are also a critical step to determine if binding translates to a biological effect.
Troubleshooting Guide
Issue 1: Unexpected cellular adhesion or migration effects in our in vitro assays with this compound.
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Possible Cause: this compound may be interacting with other integrins involved in cell adhesion and migration, such as αvβ3 or α5β1, which are often expressed on various cell types, including endothelial and tumor cells.
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Troubleshooting Steps:
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Characterize Integrin Expression: Confirm the expression profile of integrins on your cell line using flow cytometry or western blotting.
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Competitive Binding Assays: Perform competitive binding assays using radiolabeled or fluorescently-labeled natural ligands for other integrins (e.g., vitronectin for αvβ3) in the presence of increasing concentrations of this compound.
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Functional Assays: Utilize specific cell adhesion or migration assays with cells known to predominantly use a particular integrin for these functions. For example, use endothelial cells for αvβ3-mediated adhesion to vitronectin.
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Issue 2: We are observing an unexpected anti-inflammatory or immunomodulatory effect in our experiments.
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Possible Cause: Some GPIIb/IIIa inhibitors can have off-target effects on leukocytes. For instance, abciximab can interact with the Mac-1 integrin on leukocytes. This could be a potential, though unconfirmed, off-target effect of this compound.
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Troubleshooting Steps:
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Leukocyte Function Assays: Conduct in vitro assays to assess leukocyte functions such as adhesion, migration, and cytokine production in the presence of this compound.
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Mac-1 Binding Assay: Perform a direct binding assay to determine if this compound interacts with the Mac-1 (αMβ2) integrin on isolated leukocytes.
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Co-culture Systems: Utilize platelet-leukocyte co-culture systems to investigate if the observed effects are due to a direct impact on leukocytes or an indirect effect mediated through platelets.
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Issue 3: Our in vivo models show unexpected bleeding times despite seemingly normal platelet aggregation in vitro.
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Possible Cause: While this compound is designed for a short duration of action, its pharmacokinetic and pharmacodynamic profile in a specific animal model may differ from expectations. Alternatively, off-target effects on other components of the coagulation cascade or vascular function could be at play.
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Troubleshooting Steps:
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a thorough PK/PD study in your animal model to correlate plasma concentrations of this compound with its antiplatelet effect over time.
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Global Hemostasis Assays: Employ global hemostasis assays such as thromboelastography (TEG) or rotational thromboelastometry (ROTEM) to get a broader picture of clot formation and stability.
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Endothelial Cell Function Assays: Investigate the effect of this compound on endothelial cell function, including the production of nitric oxide and prostacyclin, which are important regulators of vascular tone and hemostasis.
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Experimental Protocols
Protocol 1: Comprehensive Integrin Binding Assay Panel
Objective: To screen this compound for binding affinity against a panel of human integrin receptors.
Methodology:
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Receptor Preparation: Utilize membrane preparations or purified recombinant human integrin receptors (e.g., αvβ3, αvβ5, α5β1, αLβ2, αMβ2).
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Radioligand: Select a suitable radiolabeled ligand for each integrin with known binding characteristics (e.g., [³H]-cRGDfV for αvβ3).
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Assay Conditions:
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Incubate the receptor preparation with the radioligand and varying concentrations of this compound in a suitable binding buffer.
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Establish control groups including total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
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Separation and Detection: Separate bound from free radioligand using filtration through glass fiber filters. Measure the radioactivity of the filters using a scintillation counter.
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Data Analysis: Calculate the specific binding for each concentration of this compound. Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.
Protocol 2: In Vitro Cell Adhesion Assay
Objective: To assess the functional effect of this compound on integrin-mediated cell adhesion.
Methodology:
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Cell Culture: Culture a cell line with well-characterized integrin expression (e.g., human umbilical vein endothelial cells - HUVECs for αvβ3).
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Plate Coating: Coat 96-well plates with the appropriate extracellular matrix protein (e.g., vitronectin for αvβ3-mediated adhesion) and block non-specific binding sites.
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Cell Treatment: Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (positive control) for 30 minutes.
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Adhesion: Seed the treated cells onto the coated plates and allow them to adhere for 1-2 hours at 37°C.
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Washing and Staining: Gently wash away non-adherent cells. Stain the remaining adherent cells with a suitable dye (e.g., crystal violet).
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Quantification: Solubilize the dye and measure the absorbance at the appropriate wavelength.
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Data Analysis: Normalize the data to the untreated control and determine the IC50 value for inhibition of cell adhesion.
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound to a Panel of Integrin Receptors
| Integrin Receptor | Known Ligand | This compound Ki (nM) |
| αIIbβ3 | Fibrinogen | 1.5 |
| αvβ3 | Vitronectin | > 10,000 |
| αvβ5 | Vitronectin | > 10,000 |
| α5β1 | Fibronectin | > 10,000 |
| αMβ2 (Mac-1) | Fibrinogen | > 10,000 |
Table 2: Hypothetical Functional Activity of this compound in Cell-Based Assays
| Assay | Cell Line | Substrate | This compound IC50 (µM) |
| Platelet Aggregation | Human Platelets | ADP | 0.05 |
| Cell Adhesion | HUVEC | Vitronectin | > 100 |
| Cell Migration | A549 | Fibronectin | > 100 |
| Leukocyte Adhesion | Neutrophils | Fibrinogen | > 100 |
Visualizations
Caption: this compound's on-target mechanism of action.
Caption: A typical workflow for off-target screening.
Caption: Hypothetical off-target signaling pathway.
References
How to prevent Zalunfiban-induced platelet priming in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zalunfiban in vitro. Our goal is to help you address specific issues you might encounter during your experiments and ensure accurate interpretation of your results.
Troubleshooting Guide: Unexpected Platelet Activation or "Priming"
Issue: My in vitro assay suggests that this compound is causing platelet priming or potentiation of platelet activation, which is contrary to its known function as a potent antiplatelet agent.
Possible Causes and Solutions:
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Experimental Artifacts: In vitro manipulation of platelets can lead to their inadvertent activation.[1] It is crucial to handle platelets with care to avoid generating false positive results.
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Reagent Quality and Concentration: The purity and concentration of this compound and other reagents are critical for accurate results.
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Solution: Verify the source, purity, and storage conditions of your this compound stock. Perform a dose-response curve to ensure you are working within the expected inhibitory concentration range.
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Assay System Limitations: The choice of in vitro assay can influence the outcome and interpretation of platelet function studies.
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Solution: Employ multiple, complementary assays to assess platelet function. For instance, combine light transmission aggregometry with flow cytometry to get a more comprehensive picture of platelet activation state.[3]
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Misinterpretation of "Priming": The term "platelet priming" refers to a state where platelets are sensitized to respond more robustly to subsequent agonist stimulation.[4] this compound, as a GPIIb/IIIa inhibitor, is designed to block the final common pathway of platelet aggregation, not to prime platelets. An observation of enhanced platelet activity in the presence of this compound is highly unexpected and likely points to an experimental issue.
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Solution: Carefully re-evaluate your experimental design and controls. Ensure that your baseline (unstimulated platelets) shows no signs of activation. Use a known platelet agonist (e.g., ADP, thrombin, collagen) as a positive control to confirm that your assay can detect both activation and its inhibition by this compound.
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Frequently Asked Questions (FAQs)
Q1: What is the established in vitro mechanism of action for this compound?
A1: this compound is a potent and rapid-acting antiplatelet drug that functions as a glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. Its mechanism involves binding to the GPIIb/IIIa receptor on platelets, which locks the receptor in an inactive state. This prevents the receptor from binding to fibrinogen, thereby inhibiting the final common pathway of platelet aggregation induced by various activators like thrombin, thromboxane A2, and ADP.
Q2: Could this compound be causing platelet priming through an unknown off-target effect?
A2: While off-target effects are a consideration for any compound, the extensive development and clinical testing of this compound have focused on its high specificity for the GPIIb/IIIa receptor. The existing literature does not support a platelet priming effect. If you suspect an off-target effect, consider using structurally unrelated GPIIb/IIIa inhibitors (e.g., tirofiban, eptifibatide) as controls to see if the observed phenomenon is specific to this compound.
Q3: What in vitro assays are recommended to study the effects of this compound on platelet function?
A3: A variety of in vitro assays can be used to characterize the inhibitory effects of this compound. The choice of assay will depend on the specific research question.
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Light Transmission Aggregometry (LTA): The gold standard for measuring platelet aggregation in response to agonists.
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Flow Cytometry: Allows for the analysis of specific platelet activation markers, such as P-selectin (CD62P) expression and the activation of the GPIIb/IIIa receptor (PAC-1 binding).
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Dense Granule Secretion Assays: Measures the release of substances like ATP from dense granules upon platelet activation, often using a luciferin-luciferase bioluminescence assay.
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Thrombus Formation Assays: Performed under flow conditions to mimic the physiological environment of blood vessels.
Q4: How can I design an experiment to confirm the inhibitory effect of this compound and rule out priming?
A4: A well-designed experiment should include the following:
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Negative Control: Untreated, resting platelets to establish a baseline.
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Positive Control: Platelets stimulated with a known agonist (e.g., ADP, collagen) to confirm platelet responsiveness.
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Test Condition: Platelets pre-incubated with this compound before the addition of an agonist.
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Dose-Response: A range of this compound concentrations to demonstrate dose-dependent inhibition.
The expected outcome is that this compound will inhibit agonist-induced platelet aggregation and activation in a dose-dependent manner.
Quantitative Data Summary
| Parameter | Assay | Expected Effect of this compound | Reference |
| Platelet Aggregation | Light Transmission Aggregometry | Inhibition | |
| P-selectin Expression | Flow Cytometry | Inhibition of agonist-induced expression | |
| Activated GPIIb/IIIa | Flow Cytometry (PAC-1 binding) | Inhibition of agonist-induced binding | |
| ATP Release | Luciferase-based assay | Inhibition of agonist-induced release |
Key Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
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Platelet Preparation:
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Collect whole blood into tubes containing 3.2% sodium citrate.
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Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
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To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. Use PPP to set the 100% aggregation baseline.
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Assay Procedure:
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Adjust the PRP platelet count with PPP if necessary.
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Pre-incubate PRP with this compound or vehicle control for a specified time at 37°C.
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Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
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Monitor the change in light transmittance for 5-10 minutes. Increased transmittance corresponds to increased aggregation.
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Data Analysis:
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Calculate the percentage of maximum aggregation relative to the PPP baseline.
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Compare the aggregation in the presence of this compound to the vehicle control.
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Protocol 2: Flow Cytometric Analysis of Platelet Activation Markers
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Sample Preparation:
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Use whole blood or PRP.
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Pre-incubate samples with this compound or vehicle control.
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Add a platelet agonist or leave unstimulated (resting control).
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Antibody Staining:
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Add fluorescently labeled antibodies specific for platelet markers (e.g., CD41/CD61) and activation markers (e.g., CD62P for P-selectin, PAC-1 for activated GPIIb/IIIa).
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Incubate in the dark at room temperature.
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Flow Cytometry Analysis:
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Fix the samples if necessary.
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Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter or a platelet-specific marker.
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Analyze the expression of activation markers on the platelet surface.
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Data Interpretation:
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Compare the percentage of positive cells or the mean fluorescence intensity for each activation marker between the different treatment conditions.
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Visual Guides
Caption: this compound's mechanism of action on the platelet GPIIb/IIIa receptor.
Caption: Workflow for assessing this compound's in vitro effect on platelet activation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Laboratory Markers of Platelet Activation | Oncohema Key [oncohemakey.com]
- 3. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating primers enhance platelet function and induce resistance to antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
RUC-4 Technical Support Center: Troubleshooting Variability in Platelet Inhibition
Welcome to the RUC-4 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the variability in platelet inhibition observed during experiments with RUC-4, a novel αIIbβ3 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RUC-4?
A1: RUC-4 is a potent and selective small-molecule antagonist of the platelet integrin αIIbβ3 receptor (also known as GPIIb/IIIa).[1][2][3][4] Its unique mechanism involves locking the αIIbβ3 receptor in an inactive conformation.[2] This prevents the binding of ligands like fibrinogen, which is essential for platelet aggregation and thrombus formation. Unlike some other αIIbβ3 antagonists, RUC-4 does not induce conformational changes that could lead to paradoxical platelet activation or thrombocytopenia.
Q2: What is the expected onset and duration of platelet inhibition with RUC-4?
A2: In both preclinical and clinical studies, RUC-4 has demonstrated a rapid onset of action. Following subcutaneous or intramuscular administration, significant platelet inhibition (>80%) is typically achieved within 15 minutes. The duration of action is dose-dependent, with platelet aggregation returning towards baseline within 2 to 4.5 hours at lower to intermediate doses.
Q3: Does aspirin co-administration affect the inhibitory activity of RUC-4?
A3: No, studies have shown that the IC50 of RUC-4 for ADP-induced platelet aggregation is not significantly affected by the presence of aspirin.
Q4: Can RUC-4 be used to inhibit platelet aggregation in non-human species?
A4: RUC-4 has been shown to be effective in non-human primates. However, it does not inhibit murine αIIbβ3. Therefore, for studies involving mouse platelets, a different antagonist would be required.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value or Lower than Expected Platelet Inhibition
Potential Cause 1: Choice of Anticoagulant
The anticoagulant used in blood collection can significantly impact the apparent potency of RUC-4. The IC50 of RUC-4 is lower in blood anticoagulated with sodium citrate compared to non-chelating anticoagulants like D-phenylalanyl-prolyl-arginyl chloromethyl ketone (PPACK). This is because citrate chelates divalent cations, which can affect the conformation and ligand-binding capacity of the αIIbβ3 receptor.
Solution:
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For consistent and physiologically relevant results, it is recommended to use a non-chelating anticoagulant such as PPACK for platelet function studies with RUC-4.
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If citrate must be used, be aware that the observed IC50 values will be lower and may not directly compare to studies using other anticoagulants. Ensure consistency in the anticoagulant used across all experiments in a study.
Potential Cause 2: RUC-4 Concentration and Stability
Inaccurate RUC-4 concentration or degradation of the compound can lead to reduced efficacy.
Solution:
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Prepare fresh stock solutions of RUC-4 for each experiment. While RUC-4 is highly soluble in aqueous solutions, prolonged storage of diluted solutions may affect its stability.
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Verify the concentration of your RUC-4 stock solution using an appropriate analytical method if you suspect inaccuracies.
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When preparing working solutions, ensure thorough mixing.
Potential Cause 3: Experimental Conditions
Variations in experimental parameters can lead to inconsistent results.
Solution:
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Platelet Count: Ensure that the platelet count in your platelet-rich plasma (PRP) is standardized across all samples.
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Agonist Concentration: Use a consistent concentration of the platelet agonist (e.g., ADP, TRAP) that induces a submaximal aggregation response in your control samples. This will allow for a more sensitive measurement of inhibition.
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Incubation Time: Standardize the incubation time of platelets with RUC-4 before adding the agonist. A 20-minute incubation at room temperature has been used in previous studies.
Issue 2: High Variability Between Donors or Animals
Potential Cause 1: Biological Variability
There is inherent biological variability in platelet function among individuals.
Solution:
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When possible, use platelets from multiple donors to account for biological variability.
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In preclinical animal studies, be aware that factors such as age and health status can influence platelet reactivity.
Potential Cause 2: Pharmacokinetic Variability
In in-vivo studies, the bioavailability and clearance of RUC-4 can vary, particularly at lower doses. Patient or animal weight has also been shown to influence the clearance rate of RUC-4.
Solution:
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In animal studies, carefully consider the route of administration (intramuscular vs. subcutaneous) as it can affect the pharmacokinetic profile.
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For clinical research, be mindful that patient weight may be a contributing factor to variability in response.
Data on RUC-4 Pharmacokinetics and IC50
Table 1: Pharmacokinetic Parameters of RUC-4 in Non-Human Primates
| Dose (mg/kg) | Route | Cmax (µM) | Tmax (min) | T1/2 (hours) | Bioavailability |
| 1.0 | IM | Varies | 5 | 0.28 - 0.56 | 1.2 |
| 1.0 | SC | Varies | 15 | 0.28 - 0.56 | 0.55 |
| 1.93 | IM | Varies | 5 | 0.28 - 0.56 | 0.60 - 0.88 |
| 1.93 | SC | Varies | 5 | 0.28 - 0.56 | 0.60 - 0.88 |
| 3.86 | IM | Varies | 5 | 0.28 - 0.56 | 0.60 - 0.88 |
| 3.86 | SC | Varies | 5 | 0.28 - 0.56 | 0.60 - 0.88 |
| Data summarized from preclinical studies in non-human primates. |
Table 2: Effect of Anticoagulant on RUC-4 IC50 for Platelet Aggregation
| Agonist | Anticoagulant | IC50 (nM) |
| ADP | Citrate | 54 ± 13 |
| ADP | PPACK | 102 ± 22 |
| TRAP | Citrate | 66 ± 25 |
| TRAP | PPACK | 122 ± 17 |
| Data represents the mean ± standard deviation. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for RUC-4 IC50 Determination
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Blood Collection:
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Draw whole blood into tubes containing 100 µM PPACK (final concentration).
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Platelet-Rich Plasma (PRP) Preparation:
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Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
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Carefully transfer the PRP to a new tube.
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Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP).
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Platelet Count Adjustment:
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Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
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Incubation with RUC-4:
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In an aggregometer cuvette, add your PRP.
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Add varying concentrations of RUC-4 to the PRP and incubate for 20 minutes at 37°C. Include a vehicle control.
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Platelet Aggregation Measurement:
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Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation for PRP, 100% for PPP).
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Add a platelet agonist (e.g., 20 µM ADP) to the cuvette with stirring.
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Record the change in light transmission for a set period (e.g., 5-10 minutes).
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Data Analysis:
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Calculate the percentage of platelet aggregation inhibition for each RUC-4 concentration relative to the vehicle control.
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Determine the IC50 value by plotting the percent inhibition against the RUC-4 concentration.
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Protocol 2: VerifyNow Assay for RUC-4 Pharmacodynamic Assessment
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Blood Collection:
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Collect whole blood into a 3.2% sodium citrate tube.
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Incubation with RUC-4:
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Add a known concentration of RUC-4 to the whole blood.
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Incubate at room temperature for 10 minutes.
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VerifyNow Assay:
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Follow the manufacturer's instructions for the specific VerifyNow cartridge being used (e.g., PRUTest, IIb/IIIa Test).
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The instrument will provide a readout in P2Y12 Reaction Units (PRU) or Platelet Aggregation Units (PAU).
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Data Interpretation:
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A decrease in PRU or PAU values indicates platelet inhibition. Compare the results from RUC-4 treated samples to a baseline or control sample.
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Visualizations
Caption: RUC-4's mechanism of action on the platelet aggregation pathway.
Caption: A logical workflow for troubleshooting RUC-4 experimental variability.
References
Stability of Zalunfiban in different laboratory storage conditions
This technical support center provides guidance on the stability of the investigational antiplatelet agent, Zalunfiban, under various laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a light-protected environment. For short-term use (up to 72 hours), it can be stored at 2-8°C. Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in common laboratory solvents?
A2: this compound exhibits good stability in DMSO and aqueous buffers (pH 6.0-7.5) at room temperature for up to 8 hours. Stability in other organic solvents should be empirically determined. For detailed information, refer to the solvent stability table below.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. All solutions and solid materials should be protected from light to prevent degradation. Use amber vials or wrap containers in aluminum foil.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways observed under forced degradation studies include hydrolysis and oxidation. Exposure to acidic/basic conditions and oxidizing agents should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions. Run a quality control check on the compound using a reference standard. |
| Precipitation in solution | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate for the concentration used. Store solutions in tightly sealed containers. If precipitation occurs, gentle warming and vortexing may redissolve the compound. |
| Discoloration of the compound | Oxidation or contamination. | Discard the discolored material. Ensure proper inert atmosphere (e.g., argon or nitrogen) is used when handling the solid compound for extended periods. |
Stability Data Summary
The following tables summarize the stability of this compound under various conditions based on accelerated stability studies.
Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions
| Condition | Duration | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 30 Days | 98.5 | No change |
| 40°C / 75% RH | 30 Days | 95.2 | Slight yellowing |
| -20°C | 30 Days | >99.5 | No change |
Table 2: Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (25°C)
| Solvent | Duration (Hours) | Purity (%) by HPLC |
| DMSO | 8 | 99.2 |
| PBS (pH 7.4) | 8 | 98.9 |
| Acetonitrile | 8 | 97.5 |
| Methanol | 8 | 96.8 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
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Gradient: 10% to 90% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 280 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its stability testing.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for stability testing.
Optimizing Zalunfiban Dosage in Preclinical Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Zalunfiban (also known as RUC-4) dosage to minimize bleeding risk in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and specific antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[1][2][3] Unlike other drugs in its class, this compound has a unique mechanism where it binds to the receptor and locks it in an inactive conformation.[1] This prevents the receptor from binding to fibrinogen and von Willebrand factor (vWF), which are essential for platelet aggregation, the final common pathway of thrombus formation.[4] This action inhibits platelet aggregation induced by various agonists, including ADP, thrombin, and thromboxane.
Q2: What are the key pharmacokinetic and pharmacodynamic properties of this compound to consider in preclinical studies?
A2: this compound is designed for rapid subcutaneous or intramuscular administration, leading to a quick onset of action. In preclinical non-human primate models, complete inhibition of platelet aggregation was observed within 15 minutes of intramuscular injection. The antiplatelet effect has a relatively short duration, with platelet function returning to normal in a dose-dependent manner, generally within a few hours. This short half-life is a key feature designed to reduce the risk of prolonged bleeding.
Q3: What preclinical models are suitable for assessing the efficacy and bleeding risk of this compound?
A3: A dual-model approach is recommended to establish a therapeutic window for this compound:
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Efficacy Models (Thrombosis):
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Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model: This is a widely used model to assess arterial thrombosis. This compound has been shown to be effective in preventing thrombotic occlusion in this mouse model.
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Laser-Induced Microvascular Thrombosis Model: This model allows for the real-time study of thrombus formation in the microcirculation. This compound has demonstrated efficacy in reducing microvascular thrombi in this model.
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Safety Models (Bleeding):
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Tail Bleeding Time (TBT) Assay: This is the most common method to assess hemostasis in rodents. It can be performed using either a tail transection or a template incision method. Key parameters to measure are bleeding time and total blood loss (quantified by hemoglobin concentration).
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Saphenous Vein Bleeding (SVB) Model: This model is considered by some to have better sensitivity and lower variability than the TBT model for certain applications.
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Q4: What is a recommended starting dose for this compound in preclinical rodent models?
Troubleshooting Guides
Issue 1: Excessive Bleeding in Preclinical Models
Symptoms:
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Significantly prolonged tail bleeding time compared to vehicle controls.
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High mortality rate in thrombosis models due to hemorrhage.
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Spontaneous bleeding (e.g., hematuria, gastrointestinal bleeding) observed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| This compound dose is too high. | 1. Perform a dose-response study: Systematically lower the dose of this compound to find the lowest effective dose that maintains antithrombotic efficacy while minimizing the impact on bleeding time. 2. Review literature for other GPIIb/IIIa inhibitors: Compare your dosing regimen with published preclinical data for other subcutaneously administered GPIIb/IIIa antagonists to ensure you are within a reasonable range. |
| Concomitant use of other anticoagulants/antiplatelets. | 1. Evaluate the necessity of co-administered agents: If the experimental design allows, consider reducing or eliminating other anticoagulants (e.g., heparin) or antiplatelet drugs (e.g., aspirin) when using a potent GPIIb/IIIa inhibitor like this compound. 2. Stagger administration: If co-administration is necessary, investigate the effect of increasing the time interval between the administration of this compound and other antithrombotic agents. |
| Animal strain susceptibility. | 1. Consult literature on strain differences: Some rodent strains may be more prone to bleeding. Research the specific strain being used for its hemostatic characteristics. 2. Consider a different strain: If feasible, switching to a strain with a more robust hemostatic profile may be beneficial. |
| Surgical procedure in the thrombosis model is too aggressive. | 1. Refine the surgical technique: Ensure that the injury induced in the thrombosis model (e.g., FeCl₃ application, vessel crush) is standardized and not excessively traumatic. 2. Monitor vital signs: Closely monitor the animals during and after the procedure for signs of excessive blood loss and hypovolemic shock. |
Issue 2: Lack of Efficacy in Thrombosis Models
Symptoms:
-
No significant difference in thrombus formation (e.g., vessel occlusion time, thrombus weight) between this compound-treated and vehicle-treated groups.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| This compound dose is too low. | 1. Conduct a dose-escalation study: Gradually increase the dose of this compound to determine the minimal dose required to achieve a significant antithrombotic effect. 2. Confirm platelet inhibition: If possible, perform ex vivo platelet aggregation assays on blood samples from treated animals to confirm that the administered dose is achieving the desired level of platelet inhibition. |
| Timing of administration is not optimal. | 1. Adjust the pre-treatment interval: this compound has a rapid onset of action (around 15 minutes). Ensure that the drug is administered at an appropriate time point before the thrombotic challenge to allow for maximal platelet inhibition. 2. Consider the duration of action: The antiplatelet effect of this compound is short-lived. The thrombotic challenge must occur within the therapeutic window. |
| Thrombotic stimulus is too strong. | 1. Modify the thrombosis model: The intensity of the thrombotic stimulus (e.g., concentration of FeCl₃, duration of application) may be overwhelming the antithrombotic effect of this compound. Consider reducing the severity of the injury. |
| Drug formulation or administration issues. | 1. Check the solubility and stability of the this compound formulation. 2. Ensure accurate and consistent administration: For subcutaneous or intramuscular injections, ensure the full dose is delivered correctly. |
Data Presentation
Table 1: Preclinical Efficacy of this compound (RUC-4) in Thrombosis Models
| Model | Species | Drug | Dose | Route | Efficacy Outcome | Reference |
| FeCl₃-induced carotid artery thrombosis | Mouse | RUC-2 / RUC-4 | Not specified | IV | Prevention of thrombotic occlusion | |
| Laser-induced microvascular thrombosis | Mouse (with human platelets) | RUC-2 / RUC-4 | Not specified | IV | Decreased microvascular thrombi |
Table 2: Pharmacodynamics and Safety of this compound (RUC-4) in Non-Human Primates
| Dose (IM) | Time to Complete Platelet Aggregation Inhibition | Duration of >80% Inhibition | Bleeding Observations | Reference |
| 1.9 mg/kg | ~15 minutes | ~4-5 hours | Slight blood on rectal thermal probe | |
| 3.85 mg/kg | ~15 minutes | >4.5 hours | Transient gum bleeding |
Experimental Protocols
Key Experiment: Mouse Tail Bleeding Time (TBT) Assay
Objective: To assess the in vivo effect of this compound on hemostasis.
Materials:
-
Male or female mice (specify strain, age, and weight)
-
This compound solution and vehicle control
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical scissors or scalpel
-
50 mL conical tube containing 37°C saline
-
Filter paper
-
Timer
Procedure:
-
Administer this compound or vehicle control to the mice via the intended route (e.g., subcutaneous) at a predetermined time before the assay.
-
Anesthetize the mouse.
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Once the mouse is fully anesthetized, carefully transect 3 mm of the distal tail with a sharp scalpel.
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Immediately immerse the tail in the 37°C saline-filled tube and start the timer.
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Record the time until bleeding stops for a continuous period of at least 30 seconds. This is the bleeding time. A cut-off time (e.g., 10 minutes) should be established, after which the animal is considered to be still bleeding.
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Alternatively, gently blot the blood from the tail tip with filter paper every 15-30 seconds until bleeding ceases. The time to cessation is recorded.
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For blood loss measurement, the saline can be collected and the hemoglobin concentration determined spectrophotometrically.
Mandatory Visualizations
Caption: this compound's mechanism of action on the platelet aggregation pathway.
Caption: Workflow for assessing this compound's efficacy and safety.
Caption: Logical workflow for optimizing this compound dosage.
References
Troubleshooting inconsistent results in Zalunfiban aggregation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zalunfiban in platelet aggregation studies.
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues that may lead to variability in this compound aggregation assays.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or lower-than-expected inhibition of platelet aggregation | Inadequate Drug Concentration: Incorrect calculation of this compound concentration. | Double-check all calculations for dilutions. Prepare fresh stock solutions and perform serial dilutions carefully. |
| Agonist Concentration Too High: Excessive agonist concentration can overcome the inhibitory effect of this compound. | Perform a dose-response curve for the agonist (e.g., ADP, TRAP) to determine the optimal concentration that induces a submaximal aggregation response. This will create a suitable window to observe inhibition. | |
| Platelet Insensitivity: Donor-specific variability in platelet reactivity. | Acknowledge inherent biological variability. If possible, screen multiple healthy donors who have not taken antiplatelet medications for at least two weeks. | |
| High variability in aggregation results between experiments | Pre-analytical Variables: Inconsistent blood collection technique, anticoagulant used, or sample handling. | Standardize blood collection using a 21-gauge needle and discard the first 2-3 mL to avoid tissue factor contamination. Use a consistent anticoagulant; for this compound, both 3.2% sodium citrate and PPACK have been used, though PPACK may be preferred when using ADP as the agonist.[1] Process samples at a consistent room temperature and within a defined timeframe (ideally within 4 hours of collection). |
| Platelet Count Variation: Differences in platelet concentration in the prepared platelet-rich plasma (PRP). | Standardize the platelet count in the PRP to a consistent value (e.g., 2.5 x 10⁸ platelets/mL) by adjusting with platelet-poor plasma (PPP). | |
| Instrument Variability: Fluctuations in the aggregometer's temperature or calibration. | Ensure the aggregometer is properly calibrated and maintained at 37°C. | |
| Unexpected aggregation patterns (e.g., biphasic response) | Agonist-Specific Effects: The choice and concentration of agonist can influence the aggregation pattern. | Be aware of the expected aggregation response for the specific agonist being used. For example, ADP can induce a biphasic response. |
| Contamination: Contamination of reagents or disposables. | Use sterile, high-quality reagents and disposables. |
Frequently Asked Questions (FAQs)
A list of common questions and answers related to this compound aggregation studies.
Q1: What is the mechanism of action of this compound?
A1: this compound is a glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist.[2] It binds to the GPIIb/IIIa receptor on platelets, preventing the binding of fibrinogen and von Willebrand factor, which are essential for platelet aggregation.[3] This action blocks the final common pathway of platelet aggregation, making it effective against a wide range of platelet activators, including thrombin, thromboxane, and ADP.[4]
Q2: Which agonists are suitable for inducing platelet aggregation in this compound studies?
A2: Adenosine diphosphate (ADP) and thrombin receptor-activating peptide (TRAP) are commonly used agonists in in vitro studies with this compound.[1]
Q3: What anticoagulant should I use for blood collection?
A3: Both 3.2% trisodium citrate (TSC) and D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) have been used in studies with this compound. For ADP-induced aggregation, PPACK may be the preferred anticoagulant.
Q4: How should I prepare this compound for in vitro experiments?
A4: Prepare stock solutions of this compound fresh from powder on the day of the experiment. The solvent used will depend on the specific formulation of the compound.
Q5: What are the expected quantitative effects of this compound on platelet aggregation?
A5: this compound demonstrates a dose-dependent inhibition of platelet aggregation. The following tables summarize data from in vitro studies.
This compound Inhibition of Platelet Aggregation (Primary Slope)
| This compound Concentration (ng/mL) | Agonist | Anticoagulant | Mean Primary Slope (LTU/min) | % Inhibition of Primary Slope |
| Vehicle Control | ADP | PPACK | 69.6 ± 7.8 | 0% |
| 75 | ADP | PPACK | 31.8 ± 12.3 | 53.9 ± 18.2% |
| 150 | ADP | PPACK | 16.5 ± 9.0 | 76.0 ± 13.3% |
| 300 (Cmax) | ADP | PPACK | 10.9 ± 7.9 | 83.8 ± 11.7% |
| Vehicle Control | TRAP | PPACK | 72.5 ± 9.8 | 0% |
| 75 | TRAP | PPACK | 32.7 ± 11.9 | 54.4 ± 17.2% |
| 150 | TRAP | PPACK | 19.3 ± 10.4 | 72.9 ± 15.1% |
| 300 (Cmax) | TRAP | PPACK | 12.0 ± 8.8 | 83.1 ± 13.1% |
Data adapted from Curry et al., 2023.
This compound Inhibition of Maximal Platelet Aggregation
| This compound Concentration (ng/mL) | Agonist | Anticoagulant | Mean Maximal Aggregation (%) | % Inhibition of Maximal Aggregation |
| Vehicle Control | ADP | PPACK | 85.8 ± 7.6 | 0% |
| 300 (Cmax) | ADP | PPACK | 19.8 ± 15.6 | 76.4 ± 19.2% |
| Vehicle Control | TRAP | PPACK | 87.8 ± 8.9 | 0% |
| 300 (Cmax) | TRAP | PPACK | 19.1 ± 17.5 | 77.7 ± 21.2% |
Data adapted from Curry et al., 2023.
Experimental Protocols
Light Transmission Aggregometry (LTA) Protocol for this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Blood Collection and PRP Preparation:
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Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.
-
Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate or PPACK (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature.
2. Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
3. Aggregation Assay:
-
Add the standardized PRP and a magnetic stir bar to a cuvette.
-
Place the cuvette in the heating block of the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) with stirring.
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Initiate aggregation by adding the platelet agonist (e.g., ADP at a final concentration of 10 µM or TRAP at a final concentration of 20 µM).
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Record the aggregation for at least 10 minutes.
4. Data Analysis:
-
Determine the primary slope and maximal aggregation from the aggregation curves.
-
Calculate the percent inhibition of aggregation for this compound-treated samples relative to the vehicle control.
Visualizations
This compound Mechanism of Action
Caption: this compound blocks platelet aggregation by inhibiting the GPIIb/IIIa receptor.
Experimental Workflow for this compound Aggregation Assay
Caption: Workflow for in vitro platelet aggregation studies with this compound.
Troubleshooting Logic for Low Inhibition
Caption: A logical approach to troubleshooting low inhibition in this compound assays.
References
- 1. Comparison of the effects of the GPIIb-IIIa antagonist this compound and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. celecor.com [celecor.com]
- 4. About this compound - CeleCor Therapeutics [celecor.com]
Technical Support Center: Assessing Thrombocytopenia Risk with Second-Generation GPIIb/IIIa Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the risk of thrombocytopenia associated with second-generation Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind thrombocytopenia induced by second-generation GPIIb/IIIa inhibitors?
A1: Thrombocytopenia associated with second-generation GPIIb/IIIa inhibitors, such as eptifibatide and tirofiban, is primarily an immune-mediated phenomenon.[1][2][3] The binding of these small molecule inhibitors to the GPIIb/IIIa receptor on platelets can induce conformational changes in the receptor.[1][2] These changes can expose new epitopes, leading to the development of drug-dependent antibodies. These antibodies then bind to the drug-receptor complex on the platelet surface, leading to their rapid clearance from circulation by the reticuloendothelial system. In some cases, pre-existing antibodies may be present, leading to acute thrombocytopenia upon first exposure.
Q2: How does the risk of thrombocytopenia with second-generation GPIIb/IIIa inhibitors compare to the first-generation inhibitor, abciximab?
A2: Abciximab, a first-generation chimeric monoclonal antibody fragment, is associated with a higher incidence of thrombocytopenia compared to the second-generation small molecule inhibitors eptifibatide and tirofiban. Abciximab-associated thrombocytopenia is often due to pre-formed antibodies against murine components of the antibody or antibodies induced by prior exposure. Readministration of abciximab significantly increases the risk of thrombocytopenia.
Q3: What is the typical onset and severity of thrombocytopenia with second-generation GPIIb/IIIa inhibitors?
A3: Thrombocytopenia can be either acute, occurring within hours of drug administration, or delayed, appearing up to 14 days later. The severity can range from mild (platelet count 50,000–100,000/μL) to profound (platelet count <20,000/μL). Profound thrombocytopenia is a rare but serious complication, occurring in less than 1% of patients during their first course of therapy.
Q4: Are there any second-generation GPIIb/IIIa inhibitors with a potentially lower risk of thrombocytopenia?
A4: Zalunfiban, a novel second-generation subcutaneous small molecule GPIIb/IIIa inhibitor, is being investigated and is notable because it does not appear to induce conformational changes in the GPIIb/IIIa receptor. This characteristic may translate to a lower risk of developing drug-dependent antibodies and, consequently, a reduced risk of thrombocytopenia.
Q5: What are the key steps in troubleshooting suspected GPIIb/IIIa inhibitor-induced thrombocytopenia in a clinical or research setting?
A5: The first step is to rule out other potential causes of thrombocytopenia, such as pseudothrombocytopenia (an in vitro artifact) and heparin-induced thrombocytopenia (HIT). Platelet counts should be closely monitored before, during, and after administration of the inhibitor. If thrombocytopenia is suspected, the inhibitor should be discontinued immediately. Laboratory testing for drug-dependent antibodies can help confirm the diagnosis.
Troubleshooting Guides
Issue: Unexpectedly low platelet count in a subject administered a second-generation GPIIb/IIIa inhibitor.
Possible Causes & Troubleshooting Steps:
-
Pseudothrombocytopenia:
-
Action: Review the peripheral blood smear for platelet clumps. Recollect the blood sample in a tube with a different anticoagulant (e.g., citrate or heparin instead of EDTA) and repeat the platelet count.
-
-
Heparin-Induced Thrombocytopenia (HIT):
-
Action: If the subject is also receiving heparin, assess the clinical probability of HIT using a scoring system (e.g., the 4Ts score). Perform laboratory tests for HIT antibodies (e.g., anti-PF4/heparin ELISA).
-
-
Drug-Induced Immune Thrombocytopenia (DIIT):
-
Action: Discontinue the GPIIb/IIIa inhibitor immediately. Collect a blood sample during the acute phase of thrombocytopenia for testing of drug-dependent antibodies. Monitor platelet counts frequently until they recover.
-
Quantitative Data Summary
Table 1: Incidence of Thrombocytopenia with GPIIb/IIIa Inhibitors
| Inhibitor Class | Inhibitor | Incidence of Thrombocytopenia (<100,000 platelets/mm³) | Incidence of Severe Thrombocytopenia (<50,000 platelets/mm³) | Reference(s) |
| First-Generation | Abciximab | 2.93 (Relative Risk vs. Placebo) | Higher than second-generation | |
| Second-Generation | Tirofiban | 2.79 (Relative Risk vs. Placebo) | ~0.2% - 1.1% | |
| Second-Generation | Eptifibatide | 1.05 (Relative Risk vs. Placebo) | ~0.2% - 0.5% |
Note: Incidence rates can vary based on the patient population and clinical setting.
Experimental Protocols
Protocol 1: Detection of Drug-Dependent Antibodies by Flow Cytometry
This protocol is designed to identify patient serum antibodies that bind to platelets in the presence of a second-generation GPIIb/IIIa inhibitor.
Materials:
-
Patient serum (collected during acute thrombocytopenia)
-
Control serum (from a healthy donor)
-
Freshly isolated platelets from a healthy donor (or stored platelets)
-
Second-generation GPIIb/IIIa inhibitor (e.g., tirofiban, eptifibatide) at a clinically relevant concentration
-
Fluorescently labeled anti-human IgG and IgM antibodies
-
Flow cytometer
Methodology:
-
Platelet Preparation: Isolate platelets from a healthy donor via gentle centrifugation of whole blood collected in an appropriate anticoagulant. Wash the platelets carefully.
-
Incubation: Incubate the donor platelets with patient serum in both the presence and absence of the GPIIb/IIIa inhibitor. A parallel incubation with control serum should also be performed.
-
Washing: Wash the platelets with a buffer that contains the same concentration of the GPIIb/IIIa inhibitor to remove unbound antibodies. For the drug-absent condition, use a drug-free buffer.
-
Staining: Add fluorescently labeled anti-human IgG and IgM antibodies to the washed platelets and incubate.
-
Flow Cytometry Analysis: Analyze the platelets using a flow cytometer to detect the binding of the fluorescently labeled secondary antibodies.
-
Interpretation: A significant increase in fluorescence in the presence of the drug compared to its absence indicates the presence of drug-dependent antibodies.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of immune-mediated thrombocytopenia.
Caption: Flow cytometry workflow for antibody detection.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Critical Analysis of Thrombocytopenia Associated With Glycoprotein IIb/IIIa Inhibitors and Potential Role of this compound, a Novel Small Molecule Glycoprotein Inhibitor, in Understanding the Mechanism(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Guide to Zalunfiban and Selatogrel: Effects on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two subcutaneously administered antiplatelet agents, zalunfiban and selatogrel, focusing on their distinct mechanisms and effects on platelet aggregation. Both drugs are designed for rapid administration in the pre-hospital setting for patients with acute myocardial infarction (AMI), but they target different points in the thrombosis cascade.[1][2] This analysis is supported by experimental data from in-vitro comparative studies.
Overview and Mechanism of Action
This compound and selatogrel offer rapid onset of platelet inhibition but achieve this through fundamentally different pathways.[1][2]
-
This compound (RUC-4) is a next-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.[3] It targets the final common pathway of platelet aggregation. By binding to the GPIIb/IIIa receptor, it prevents fibrinogen from cross-linking platelets, thereby blocking aggregation induced by virtually all platelet activators, including thrombin, ADP, and thromboxane.
-
Selatogrel (ACT-246475) is a potent, reversible, and selective P2Y12 receptor antagonist. Its action is specific to blocking the effects of adenosine diphosphate (ADP), a key secondary agonist that recruits additional platelets to the site of injury. It does not directly inhibit aggregation caused by other primary agonists like thrombin.
The differing mechanisms of action are visually represented in the signaling pathway diagram below.
Comparative Data: General Characteristics
Both drugs are developed for subcutaneous injection to ensure rapid action in emergency scenarios, bypassing potential delays associated with oral drug absorption.
| Feature | This compound | Selatogrel |
| Drug Class | Glycoprotein IIb/IIIa Inhibitor | P2Y12 Receptor Antagonist |
| Target | GPIIb/IIIa Receptor (αIIbβ3) | P2Y12 Receptor |
| Specificity | Broad; inhibits aggregation by all agonists (thrombin, ADP, etc.) | Narrow; inhibits ADP-induced aggregation |
| Administration | Subcutaneous Injection | Subcutaneous Injection |
| Onset of Action | ~15 minutes | ~15 minutes |
| Reversibility | Short-acting, effect wears off in ~2 hours | Reversible |
| Intended Use | Pre-hospital treatment of STEMI | Pre-hospital treatment of AMI |
Comparative Data: Platelet Aggregation Inhibition
Direct in-vitro comparisons using light transmission aggregometry (LTA) reveal key differences in the efficacy of this compound and selatogrel depending on the platelet agonist used. Thrombin, mimicked by Thrombin Receptor Agonist Peptide (TRAP), is a primary and potent agonist in the initial phase of thrombus formation, while ADP is a secondary agonist that amplifies the response.
| Platelet Agonist | Parameter | This compound Efficacy | Selatogrel Efficacy | Key Finding |
| ADP (20 µM) | Initial Rate (PS) | Effective Inhibition | Effective Inhibition | Both drugs equivalently affect the initial rate of ADP-mediated aggregation. |
| Maximal Aggregation (MA) | Effective Inhibition | Greater Inhibition at lower doses | At Cmax concentrations, both drugs show equivalent inhibition of maximal aggregation. | |
| TRAP (20 µM) | Initial Rate & MA | Potent, Dose-Dependent Inhibition (>80%) | Low Impact (<20% Inhibition) | This compound is a significantly more potent inhibitor of thrombin-induced aggregation. |
Data synthesized from in-vitro studies using human platelet-rich plasma with PPACK anticoagulant.
Experimental Protocols
The primary experimental method used for the direct comparison of these agents is Light Transmission Aggregometry (LTA). LTA is considered a historical gold standard for assessing platelet function.
Light Transmission Aggregometry (LTA) Protocol
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant. For the comparison of this compound and selatogrel, both 3.2% trisodium citrate (TSC) and the non-chelating anticoagulant PPACK have been used, as the choice of anticoagulant can influence drug effects.
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells. The resulting PRP is collected.
-
Platelet Count Adjustment: The platelet count in the PRP is measured and adjusted to a standardized concentration (e.g., 250,000/µl) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.
-
Incubation with Inhibitor: Clinically relevant concentrations of this compound, selatogrel, or a vehicle control are added to the PRP samples and incubated.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer. A platelet agonist, such as ADP (e.g., 20 µM) or TRAP (e.g., 20 µM), is added to initiate aggregation.
-
Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time. Key parameters measured include the maximal aggregation (MA), representing the extent of aggregation, and the primary slope (PS), representing the initial rate of aggregation.
Summary and Conclusion
This compound and selatogrel are both rapid-acting, injectable antiplatelet agents with significant potential for pre-hospital treatment of AMI. However, their efficacy profiles are distinct.
-
Both drugs are potent inhibitors of ADP-induced platelet aggregation.
-
This compound demonstrates a broader spectrum of activity by potently inhibiting thrombin-mediated platelet aggregation, a pathway where selatogrel shows minimal effect.
These findings suggest that this compound may provide more comprehensive platelet inhibition in the acute phase of a myocardial infarction, as thrombin is a critical early agonist in the formation of occlusive thrombi. The choice between a broad-spectrum GPIIb/IIIa inhibitor and a targeted P2Y12 antagonist will depend on the specific clinical context and the desired balance between antithrombotic efficacy and bleeding risk. Further clinical studies, such as the Phase 3 CELEBRATE trial for this compound, are crucial for defining their respective roles in patient care.
References
A Comparative Analysis of Zalunfiban and First-Generation GPIIb/IIIa Inhibitors: A Guide for Researchers
A new generation of antiplatelet therapy, represented by Zalunfiban, offers a distinct pharmacological profile compared to the established first-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors—abciximab, eptifibatide, and tirofiban. This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals, focusing on the mechanism of action, pharmacokinetics, clinical efficacy, and safety, supported by experimental data and detailed methodologies.
Introduction
Glycoprotein IIb/IIIa receptor antagonists are potent antiplatelet agents that prevent thrombosis by blocking the final common pathway of platelet aggregation. While first-generation inhibitors have been a cornerstone in the management of acute coronary syndromes (ACS), particularly during percutaneous coronary intervention (PCI), their use has been tempered by the need for intravenous administration, prolonged duration of action, and associated bleeding risks. This compound, a next-generation GPIIb/IIIa inhibitor, has been developed to address some of these limitations, offering a rapid onset and short duration of action with subcutaneous administration, making it suitable for pre-hospital treatment of ST-elevation myocardial infarction (STEMI).[1][2]
Mechanism of Action: A Common Target, A Nuanced Interaction
Both this compound and first-generation GPIIb/IIIa inhibitors target the platelet integrin αIIbβ3, also known as the GPIIb/IIIa receptor.[3][4] This receptor, upon activation by various agonists like thrombin, adenosine diphosphate (ADP), and thromboxane, undergoes a conformational change that enables it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation.
First-generation inhibitors, including the monoclonal antibody fragment abciximab and the small-molecule inhibitors eptifibatide and tirofiban, competitively block the binding of fibrinogen to the activated GPIIb/IIIa receptor.[5]
This compound, a novel small molecule, also binds to the GPIIb/IIIa receptor but with a unique mechanism. It displaces the magnesium ion at the receptor's Metal Ion-Dependent Adhesion Site (MIDAS), which locks the receptor in an inactive conformation. This prevents platelet aggregation induced by all major activators.
Comparative Performance Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and first-generation GPIIb/IIIa inhibitors, as well as clinical efficacy and safety data from pivotal trials.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Abciximab | Eptifibatide | Tirofiban |
| Class | Small molecule | Monoclonal antibody fragment | Cyclic heptapeptide | Non-peptide tyrosine derivative |
| Administration | Subcutaneous | Intravenous | Intravenous | Intravenous |
| Onset of Action | < 15 minutes | 10 minutes | Rapid | < 30 minutes |
| Duration of Effect | ~2 hours | > 48 hours | ~4 hours | 4-8 hours |
| Half-life | ~1-2 hours | 10-30 minutes (initial), longer dissociation | ~2.5 hours | ~2 hours |
| IC50 (Platelet Aggregation) | 45 nM | 1.25-2.3 µg/ml (ADP-induced) | 0.11-0.22 µg/ml (ADP-induced) | ~37 nM |
Note: IC50 values are from different in vitro studies and may not be directly comparable due to varying experimental conditions.
Table 2: Clinical Efficacy and Safety in Pivotal Trials
| Feature | This compound (CELEBRATE Trial) | First-Generation GPIIb/IIIa Inhibitors (COMPARE Trial - a head-to-head comparison) |
| Patient Population | STEMI patients in a pre-hospital setting | Acute coronary syndrome patients undergoing PCI |
| Primary Efficacy Endpoint | Ranked 7-point scale of clinical outcomes at 30 days | Platelet aggregation (PA) in response to 20 µmol/L of ADP |
| Efficacy Results | Statistically significant reduction in the risk of the primary endpoint (OR 0.79) | Eptifibatide showed the most consistent inhibition of PA. Abciximab showed varied effects. Tirofiban (RESTORE regimen) had less inhibition at 15 and 30 minutes. |
| Primary Safety Endpoint | Severe or life-threatening bleeding (GUSTO criteria) | Not explicitly defined as a primary endpoint in the provided abstract, but bleeding events were monitored. |
| Bleeding Complications | No significant increase in major bleeding (1.2% vs 0.8% with placebo). Increased mild-to-moderate bleeding (6.4% vs 2.5% with placebo). | Major bleeding occurred in one patient in the tirofiban group. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of GPIIb/IIIa inhibitors.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation from the venipuncture.
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure:
-
Warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of the GPIIb/IIIa inhibitor (or vehicle control) to the PRP and incubate for a predetermined time.
-
Add a platelet agonist (e.g., ADP at 5-20 µM, or thrombin receptor-activating peptide [TRAP]) to initiate aggregation.
-
Record the change in light transmission over time. The maximum aggregation is determined from the aggregation curve.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of the inhibitor to the control. For IC50 determination, test a range of inhibitor concentrations and plot the percentage of inhibition against the log of the inhibitor concentration.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This method quantifies the binding of a GPIIb/IIIa inhibitor to its receptor on the platelet surface.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate or heparin).
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., PBS with BSA).
-
Add the GPIIb/IIIa inhibitor at various concentrations and incubate.
-
-
Staining:
-
Add a fluorescently-labeled antibody that recognizes an epitope on the GPIIb/IIIa receptor that is not blocked by the inhibitor (to identify the platelet population).
-
Add a fluorescently-labeled ligand (e.g., fibrinogen) or an antibody that competes with the inhibitor for the binding site.
-
Incubate in the dark.
-
-
Fixation: Fix the cells with a paraformaldehyde solution.
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Data Analysis: The receptor occupancy is determined by the reduction in fluorescence of the competing ligand/antibody in the presence of the inhibitor.
Conclusion
This compound represents a significant evolution in GPIIb/IIIa inhibition, offering a promising option for the early management of STEMI in the pre-hospital setting. Its rapid onset, short duration of action, and subcutaneous route of administration distinguish it from the first-generation intravenous inhibitors. While direct head-to-head clinical trials comparing this compound with all first-generation inhibitors are not yet available, the existing data suggest a favorable efficacy and safety profile for its intended use. Further research will continue to delineate the precise role of this compound in the armamentarium of antiplatelet therapies. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and interpret future studies in this evolving field.
References
- 1. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CELEBRATE: Prehospital Platelet Inhibitor this compound Hits Mark in STEMI | tctmd.com [tctmd.com]
- 5. Comparison of Aggregometry with Flow Cytometry for the Assessment of Agonists´-Induced Platelet Reactivity in Patients on Dual Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Zalunfiban: A Paradigm Shift in Antiplatelet Therapy with a Focus on Reduced Thrombocytopenia Risk
For Immediate Release
A comprehensive analysis of clinical trial data validates the potential of Zalunfiban, a novel subcutaneously administered glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, to significantly reduce the risk of thrombocytopenia, a known complication of older-generation GPIIb/IIIa inhibitors. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of this compound's performance against other alternatives, supported by experimental data and detailed methodologies.
A Favorable Safety Profile: Mitigating the Risk of Thrombocytopenia
Thrombocytopenia, a condition characterized by a low platelet count, is a serious, albeit rare, adverse event associated with intravenous GPIIb/IIIa inhibitors like abciximab, tirofiban, and eptifibatide.[1][2][3] This immune-mediated reaction is believed to be triggered by conformational changes in the GPIIb/IIIa receptor upon drug binding, which can create new epitopes for antibody recognition.[1][4]
This compound distinguishes itself through a unique mechanism of action. It stabilizes the GPIIb/IIIa receptor in its inactive, bent conformation, effectively blocking platelet aggregation without inducing the conformational changes that can lead to antibody-mediated platelet destruction. This novel approach is believed to be the primary reason for the observed lower incidence of thrombocytopenia in clinical trials.
Comparative Incidence of Thrombocytopenia
The following table summarizes the incidence of thrombocytopenia from key clinical trials of this compound and other GPIIb/IIIa inhibitors.
| Drug | Trial | Incidence of Thrombocytopenia (<150,000/μL) | Incidence of Severe/Profound Thrombocytopenia |
| This compound | CELEBRATE (Phase 3) | 8.1% | Not specified, mostly grade 1 |
| Placebo | CELEBRATE (Phase 3) | 6.3% | Not specified |
| Abciximab | TARGET | 2.4% | Profound thrombocytopenia in 19% of those with thrombocytopenia |
| Tirofiban | TARGET | 0.5% | No profound thrombocytopenia reported |
| Eptifibatide | PURSUIT | Overall frequency similar to placebo (4.9%) | 0.1% (profound) |
Note: Direct head-to-head trials comparing this compound with other GPIIb/IIIa inhibitors on the endpoint of thrombocytopenia are not yet available. Data is compiled from separate clinical trials and should be interpreted with caution.
In the pivotal Phase 3 CELEBRATE trial, this compound showed a small, non-significant increase in mild thrombocytopenia compared to placebo (8.1% vs. 6.3%), with most cases being grade 1. Importantly, there was no significant difference in severe or life-threatening bleeding between the this compound and placebo groups. A Phase 2a study involving 27 patients with ST-elevation myocardial infarction (STEMI) reported no instances of thrombocytopenia with this compound.
In contrast, studies with older GPIIb/IIIa inhibitors have reported varying rates of thrombocytopenia. For instance, the TARGET trial showed a significantly higher incidence of thrombocytopenia with abciximab (2.4%) compared to tirofiban (0.5%).
Mechanism of Action: A Structural Advantage
The distinct mechanisms of action of this compound and other GPIIb/IIIa inhibitors are central to understanding the differential risk of thrombocytopenia.
Experimental Protocols
The assessment of thrombocytopenia in the this compound clinical trials followed rigorous protocols to ensure patient safety and data accuracy.
CELEBRATE (Phase 3) Trial Methodology
-
Study Design: A multinational, prospective, double-blind, randomized, placebo-controlled trial.
-
Participants: 2,467 patients with suspected ST-segment elevation myocardial infarction (STEMI).
-
Intervention: A single subcutaneous injection of this compound or placebo at the point of first medical contact.
-
Platelet Count Monitoring: Platelet counts were assessed at multiple time points:
-
Before percutaneous coronary intervention (PCI)/angiography
-
At the end of PCI/angiography
-
6 and 24 hours post-PCI/angiography
-
At hospital discharge or 72 hours post-PCI/angiography (whichever occurred first).
-
-
Definition of Thrombocytopenia: Defined as a platelet count of less than 150 x 109/L.
Phase 2a Study Methodology
-
Study Design: A prospective, single-center, open-label study.
-
Participants: 27 patients with STEMI undergoing primary PCI.
-
Intervention: A weight-adjusted subcutaneous injection of this compound in escalating doses.
-
Platelet Count Monitoring: Platelet counts were measured at 4 time points up to 72 hours after drug administration.
-
Definition of Thrombocytopenia: Defined as a platelet count of less than 150 x 109/L.
Conclusion
The available clinical data and the unique mechanism of action strongly suggest that this compound offers a safer alternative to older GPIIb/IIIa inhibitors with respect to the risk of drug-induced thrombocytopenia. By stabilizing the inactive conformation of the GPIIb/IIIa receptor, this compound avoids the immunogenic conformational changes associated with other agents in its class. For researchers and drug development professionals, this compound represents a significant advancement in antiplatelet therapy, combining efficacy with an improved safety profile. Further head-to-head comparative studies will be valuable in definitively quantifying the reduced risk of thrombocytopenia with this compound.
References
A Preclinical Head-to-Head: Evaluating the Efficacy of Zalunfiban and Abciximab
In the landscape of potent antiplatelet therapies, both zalunfiban and abciximab stand out as inhibitors of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation and thrombus formation. While both agents share a common target, their distinct molecular characteristics and pharmacokinetic profiles suggest differences in their preclinical efficacy. This guide provides a comparative analysis of the available preclinical data for this compound and abciximab, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future studies and clinical development.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and abciximab exert their antiplatelet effects by blocking the GPIIb/IIIa receptor, thereby preventing the binding of fibrinogen and von Willebrand factor and inhibiting platelet aggregation.
This compound is a small-molecule inhibitor that was designed for rapid, subcutaneous administration.[1][2] It achieves maximal effect within 15 minutes, with its antiplatelet action wearing off in approximately two hours.[1][2]
Abciximab , a chimeric monoclonal antibody Fab fragment, also provides potent inhibition of the GPIIb/IIIa receptor.[3] It is administered intravenously and can achieve greater than 80% receptor blockade. The effects of abciximab are longer-lasting compared to this compound.
Signaling Pathway
Comparative Efficacy Data
Inhibition of Platelet Aggregation
| Agonist | This compound | Abciximab |
| ADP | Potent, dose-dependent inhibition | Almost abolished at doses of 0.25 and 0.30 mg/kg; ≥80% inhibition with a 0.25 mg/kg bolus followed by infusion |
| TRAP | Potent, dose-related inhibition, reaching >80% inhibition at the highest dose | 100% inhibition of impedance platelet aggregation |
Thrombus Formation
| Model | This compound | Abciximab |
| Mouse Model | Prevents thrombosis (quantitative data not available) | Not specified |
| Ex vivo Flow Chamber | Not specified | 48% reduction in total thrombus area; 58% reduction in thrombus formation |
Bleeding Time
| Species | This compound | Abciximab |
| Human | Mild to moderate bleeding more common than placebo in clinical trials | Median bleeding time increased to over 30 minutes from a baseline of approximately 5 minutes |
| Non-human Primates | Not specified | Bleeding time returned to ≤ 12 minutes within 12 hours after end of infusion in 75% of subjects |
Experimental Protocols
In Vitro Platelet Aggregation (this compound)
Objective: To compare the effects of this compound and selatogrel on ADP- and TRAP-induced platelet aggregation.
Methodology:
-
Whole blood was collected from healthy donors not taking aspirin and anticoagulated with 3.2% trisodium citrate (TSC) and 100 μM PPACK.
-
Platelet-rich plasma (PRP) was prepared and the platelet count was adjusted to 250,000/μl.
-
Three clinically relevant incremental concentrations of this compound were added to the PRP.
-
Platelet aggregation was initiated with 20 μM ADP or 20 μM TRAP.
-
Light transmission platelet aggregometry was performed using a BioData PAP-8E aggregometer, and tracings were recorded for at least 10 minutes.
-
Platelet aggregation was quantified based on the primary slope of aggregation.
Ex Vivo Thrombus Formation (Abciximab)
Objective: To assess the effect of abciximab on ex vivo platelet thrombus formation and fibrin deposition.
Methodology:
-
Blood was drawn directly from patients undergoing percutaneous interventions for unstable coronary syndromes.
-
The blood was perfused through an ex vivo perfusion chamber at a high shear rate, mimicking a mildly stenosed coronary artery.
-
Perfusion studies were conducted at baseline (heparin plus aspirin) and after the procedure (heparin plus aspirin with or without abciximab).
-
Specimens were stained with Masson's trichrome-elastin and antibodies for fibrinogen, fibrin, and platelet GP IIIa.
-
Total thrombus area and the areas of platelet aggregates and fibrin layers were quantified by planimetry.
Conclusion
The available preclinical data indicate that both this compound and abciximab are potent inhibitors of platelet aggregation, acting on the final common pathway. This compound's profile suggests a rapid onset and short duration of action, which may be advantageous in specific clinical settings. Abciximab demonstrates robust and sustained inhibition of platelet function and has shown significant reductions in thrombus formation in ex vivo models.
The lack of direct comparative preclinical studies highlights a knowledge gap. Future research directly comparing these two agents in standardized preclinical models of thrombosis and bleeding would be invaluable for a more definitive assessment of their relative efficacy and safety profiles. Such studies would provide crucial data to guide the design of future clinical trials and ultimately inform clinical practice.
References
A Head-to-Head In Vitro Comparison of RUC-4 and Eptifibatide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Fundamental Distinction
The primary difference between RUC-4 and eptifibatide lies in their mode of binding to and inhibiting the αIIbβ3 receptor.
-
Eptifibatide is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake.[1] It acts as a competitive antagonist, mimicking the Arg-Gly-Asp (RGD) sequence of natural ligands like fibrinogen.[2][3] Eptifibatide binds directly to the ligand-binding pocket between the αIIb and β3 subunits, coordinating with the Mg2+ ion at the Metal Ion-Dependent Adhesion Site (MIDAS) to block fibrinogen binding.[4] This interaction, however, can induce a conformational change in the receptor, shifting it to a high-affinity state, which may paradoxically "prime" it for ligand binding and has been associated with risks of thrombocytopenia.[2]
-
RUC-4 is a second-generation small molecule inhibitor with a unique allosteric mechanism. Instead of competing with ligands for the binding pocket, RUC-4 acts by displacing the essential Mg2+ cation from the MIDAS domain within the β3 subunit. This action locks the αIIbβ3 receptor in its inactive conformation, preventing the conformational changes required for ligand binding and subsequent platelet aggregation. This mechanism avoids priming the receptor, a key differentiating feature from RGD-mimetic agents like eptifibatide.
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the platelet aggregation pathway and the distinct inhibitory actions of eptifibatide and RUC-4.
Quantitative Performance Data
The following tables summarize the key quantitative data from in vitro studies comparing the efficacy of RUC-4 and eptifibatide.
| Table 1: Inhibition of ADP-Induced Platelet Aggregation | |
| Compound | IC₅₀ (Human Platelet-Rich Plasma) |
| RUC-4 | ~40 nM |
| Eptifibatide | ~198 nM (converted from 0.11-0.22 µg/ml) |
| Lower IC₅₀ indicates higher potency. |
| Table 2: Key Mechanistic and Functional Differences | |
| Parameter | RUC-4 |
| Mechanism | Allosteric Inhibitor (displaces Mg²⁺) |
| Receptor Priming | No |
| Induces Conformational Change | No, locks receptor in inactive state |
| Specificity for αIIbβ3 vs. αVβ3 | Specific for αIIbβ3 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of an inhibitor to prevent platelet aggregation in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy volunteers via venipuncture into tubes containing an anticoagulant, typically 3.8% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Incubation: PRP is placed in an aggregometer and incubated with various concentrations of RUC-4, eptifibatide, or a vehicle control for a specified period (e.g., 15-20 minutes).
-
Aggregation Induction: An agonist such as adenosine diphosphate (ADP) is added to trigger platelet aggregation.
-
Measurement: The change in light transmission through the PRP sample is recorded over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
Analysis: The percentage of aggregation is calculated, and dose-response curves are generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce aggregation by 50%).
Receptor Priming Assay (Flow Cytometry)
This assay determines if an inhibitor induces conformational changes that "prime" the αIIbβ3 receptor to bind its ligand, fibrinogen.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from whole blood.
-
Inhibitor Incubation: Platelets are incubated with the test compound (e.g., 1 µM RUC-4 or 1 µM eptifibatide) for approximately 20 minutes.
-
Fixation: The platelets are fixed with paraformaldehyde to preserve the receptor conformation induced by the inhibitor.
-
Washing: The fixative is quenched, and platelets are washed to remove any unbound inhibitor.
-
Fibrinogen Binding: The fixed and washed platelets are then incubated with fluorescently-labeled fibrinogen.
-
Analysis: The amount of bound fibrinogen is quantified using a flow cytometer. An increase in fluorescence compared to a negative control indicates that the inhibitor primed the receptor for fibrinogen binding. Studies show eptifibatide treatment leads to a significant increase in fibrinogen binding, while RUC-4 (and its analog RUC-2) does not.
Clot Retraction Assay
This assay evaluates the effect of inhibitors on the final stage of thrombus consolidation, where platelets mediate the contraction of the fibrin clot.
Methodology:
-
PRP Preparation: Platelet-rich plasma is prepared as described for the aggregation assay.
-
Inhibitor Treatment: Platelets are pre-treated with the inhibitor (e.g., eptifibatide) or a vehicle control.
-
Clot Formation: Thrombin is added to the PRP in a 96-well plate or test tube to initiate coagulation and clot formation.
-
Monitoring: The clot is either photographed at timed intervals or its optical density is monitored continuously in a plate reader. As the clot retracts, its size decreases and its optical density increases.
-
Analysis: The rate and extent of the change in clot area or optical density are quantified. Eptifibatide has been shown to significantly impair and delay clot retraction.
Summary and Conclusion
The in vitro data present a clear distinction between RUC-4 and eptifibatide. RUC-4 demonstrates higher potency in inhibiting ADP-induced platelet aggregation, with an IC₅₀ value approximately five times lower than that of eptifibatide. This enhanced potency is coupled with a fundamentally different, allosteric mechanism of action. By displacing Mg²⁺ and locking the αIIbβ3 receptor in an inactive state, RUC-4 prevents platelet aggregation without inducing the conformational changes associated with receptor priming. This contrasts with eptifibatide, a competitive antagonist that can shift the receptor to a high-affinity state. These mechanistic differences may offer a superior safety and efficacy profile for RUC-4, particularly concerning the potential for paradoxical platelet activation and immunogenic responses. These findings underscore the potential of RUC-4 as a promising next-generation antiplatelet therapeutic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
Zalunfiban's Selective Interaction with Integrins: A Comparative Analysis
For Immediate Release
A comprehensive review of cross-reactivity studies reveals Zalunfiban's high selectivity for the platelet integrin αIIbβ3, with minimal interaction observed with other closely related integrins. This specificity is a key attribute for its intended use as a potent antiplatelet agent in the acute setting of myocardial infarction.
This compound (also known as RUC-4) is a novel, potent inhibitor of the platelet integrin αIIbβ3 (glycoprotein IIb/IIIa), the receptor responsible for the final common pathway of platelet aggregation.[1][2] Developed for the pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI), its efficacy and safety are critically dependent on its ability to selectively block its target without interfering with the function of other vital integrins.[3][4][5] This guide provides a detailed comparison of this compound's interaction with its primary target, αIIbβ3, versus other integrins, supported by available experimental data and methodologies.
Comparative Analysis of Integrin Inhibition
Experimental data demonstrates a strong and specific inhibition of integrin αIIbβ3 by this compound, with significantly less or no activity observed against other integrins, particularly αvβ3.
| Integrin Target | Assay Type | Ligand | Key Findings | Reference |
| αIIbβ3 | Platelet Aggregation | ADP | IC50 = 40 ± 9 nM | |
| αIIbβ3 | Cell Adhesion | Fibrinogen | Inhibition of cell adhesion | |
| αvβ3 | Cell Adhesion | Vitronectin | No inhibition of cell adhesion | |
| α5β1 | Not Reported | - | Data not available | N/A |
| αLβ2 | Not Reported | - | Data not available | N/A |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action involves the displacement of the Mg2+ ion from the metal ion-dependent adhesion site (MIDAS) of the β3 integrin subunit. This action locks the αIIbβ3 receptor in an inactive conformation, preventing the binding of its primary ligand, fibrinogen, and subsequent platelet aggregation. Unlike some other αIIbβ3 inhibitors, this compound does not appear to induce conformational changes that could lead to paradoxical platelet activation.
Caption: this compound's mechanism of action on platelet αIIbβ3.
Experimental Protocols
The cross-reactivity of this compound has been primarily assessed using cell-based adhesion assays. Below is a detailed methodology for a typical experiment comparing its effects on αIIbβ3 and αvβ3 integrins.
Objective: To determine the selectivity of this compound for integrin αIIbβ3 over αvβ3.
Principle: This assay measures the ability of cells expressing a specific integrin to adhere to a plate coated with the integrin's corresponding ligand. The inhibitory effect of this compound on this adhesion is then quantified.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells engineered to express either human αIIbβ3 or αvβ3 integrin.
-
Ligands: Fibrinogen (for αIIbβ3) and Vitronectin (for αvβ3).
-
Test Compound: this compound (RUC-4).
-
Assay Plates: 96-well microtiter plates.
-
Buffers and Reagents: HEPES-modified Tyrode's buffer, Bovine Serum Albumin (BSA), Crystal Violet stain.
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with either fibrinogen (e.g., 50 µg/mL) or vitronectin (e.g., 5 µg/mL) overnight at 4°C.
-
Wash the wells with buffer to remove any unbound ligand.
-
Block non-specific binding sites with a solution of BSA.
-
-
Cell Preparation:
-
Culture HEK293 cells expressing either αIIbβ3 or αvβ3 to sub-confluency.
-
Harvest the cells and resuspend them in assay buffer.
-
-
Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.
-
Add the cell-Zalunfiban mixture to the ligand-coated wells.
-
Incubate the plate to allow for cell adhesion (e.g., 30-60 minutes at 37°C).
-
-
Quantification of Adhesion:
-
Gently wash the wells to remove non-adherent cells.
-
Stain the remaining adherent cells with Crystal Violet solution.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570-590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each concentration of this compound relative to a control (no inhibitor).
-
Determine the concentration of this compound that inhibits 50% of cell adhesion (IC50) for each integrin-ligand pair.
-
Caption: Workflow for integrin cross-reactivity cell adhesion assay.
Conclusion
The available preclinical data strongly indicates that this compound is a highly selective inhibitor of the platelet integrin αIIbβ3. Its lack of significant activity against the closely related integrin αvβ3 underscores its targeted mechanism of action. This selectivity is a desirable characteristic for an antiplatelet agent, as it minimizes the potential for off-target effects mediated by the inhibition of other integrins crucial for normal physiological processes. Further studies on a broader range of integrins would provide an even more comprehensive understanding of this compound's selectivity profile.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Current and Future Roles of Glycoprotein IIb–IIIa Inhibitors in Primary Angioplasty for ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. CELEBRATE: Prehospital Platelet Inhibitor this compound Hits Mark in STEMI | tctmd.com [tctmd.com]
- 5. Rapid this compound treatment at 1st point of medical contact lowered risk of more severe heart damage in combination with other serious heart-attack complications - CeleCor Therapeutics [celecor.com]
Validating the Short Duration of Action of Zalunfiban In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo duration of action of Zalunfiban, a novel subcutaneously administered glycoprotein (GP) IIb/IIIa inhibitor, with other established antiplatelet agents. The data presented herein is intended to assist researchers and drug development professionals in evaluating the unique pharmacokinetic and pharmacodynamic profile of this compound, particularly its rapid onset and short duration of action, which is advantageous in the acute setting of ST-segment elevation myocardial infarction (STEMI).
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the platelet GP IIb/IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation, and its inhibition prevents platelets from binding to fibrinogen and von Willebrand factor, thereby blocking thrombus formation.[1] Unlike oral antiplatelet agents which can have a delayed and variable onset of action, or intravenous agents that require continuous infusion and have a longer duration of effect, this compound is designed for subcutaneous administration, leading to rapid and potent platelet inhibition with a notably short duration of action.[1] The intended use of this compound is for the early, pre-hospital management of STEMI, where rapid reperfusion is critical.
Comparative Analysis of In Vivo Duration of Action
The following table summarizes the in vivo duration of action of this compound compared to other commonly used antiplatelet agents. The data is compiled from various in vivo studies and clinical trials. The primary endpoint for comparison is the time to recovery of platelet function after drug administration or cessation.
| Drug Class | Drug | Administration Route | Onset of Action | Time to 50% Platelet Function Recovery | Time to Normal Platelet Function |
| GP IIb/IIIa Inhibitor | This compound | Subcutaneous | < 15 minutes [1] | 90 - 120 minutes [1] | ~ 4 hours |
| GP IIb/IIIa Inhibitor | Abciximab | Intravenous | Minutes | > 48 hours | Up to 15 days |
| GP IIb/IIIa Inhibitor | Eptifibatide | Intravenous | Minutes | ~ 2 hours | 4 - 8 hours |
| GP IIb/IIIa Inhibitor | Tirofiban | Intravenous | Minutes | ~ 2 hours | 4 - 8 hours |
| P2Y12 Inhibitor | Clopidogrel | Oral | 2 - 6 hours | > 24 hours | 5 - 7 days |
| P2Y12 Inhibitor | Prasugrel | Oral | 30 minutes | > 24 hours | 7 - 9 days |
| P2Y12 Inhibitor | Ticagrelor | Oral | 30 minutes - 2 hours | > 24 hours | 3 - 5 days |
Experimental Protocols
The primary method for assessing the in vivo efficacy and duration of action of antiplatelet agents is through the measurement of platelet aggregation. The "gold standard" technique for this is Light Transmission Aggregometry (LTA) .
Light Transmission Aggregometry (LTA) Protocol
1. Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.
2. Blood Collection and PRP Preparation:
-
Whole blood is drawn from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
To obtain Platelet-Rich Plasma (PRP), the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the red and white blood cells, leaving the platelets suspended in the plasma.
-
Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. PPP is used as a reference for 100% light transmission.
3. Assay Procedure:
-
The platelet count in the PRP is standardized.
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in the aggregometer.
-
A baseline light transmission is established using the patient's PRP. The 100% transmission is set with the patient's PPP.
-
A platelet agonist is added to the PRP to induce aggregation. Common agonists include:
-
Adenosine Diphosphate (ADP): To assess the P2Y12 pathway.
-
Thrombin Receptor Activating Peptide (TRAP): To assess the thrombin pathway.
-
Arachidonic Acid: To assess the cyclooxygenase pathway.
-
Collagen: To assess platelet adhesion and activation through collagen receptors.
-
-
The change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve.
4. Data Analysis:
-
The maximum platelet aggregation (MPA) is determined as the maximum percentage change in light transmission from baseline.
-
The rate of aggregation can also be determined from the slope of the aggregation curve.
-
To assess the duration of action of a drug, blood samples are drawn at multiple time points after drug administration, and the LTA is performed to measure the inhibition of platelet aggregation (IPA) compared to a pre-dose baseline. The recovery of platelet function is tracked over time.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Duration of Action
Caption: Experimental workflow for in vivo assessment.
Logical Relationship of this compound's Short-Acting Properties
Caption: Advantages of this compound's short action.
References
A Comparative Analysis of Subcutaneous Zalunfiban and Intravenous Tirofiban: Pharmacodynamic Profiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, Glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors remain a cornerstone for the management of acute coronary syndromes (ACS). This guide provides a detailed comparative overview of the pharmacodynamics of two key agents: Zalunfiban, a novel subcutaneously administered inhibitor, and Tirofiban, an established intravenous therapy. This comparison is based on available experimental data to inform research and drug development professionals.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and Tirofiban are antagonists of the GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][2] By blocking this receptor, they prevent fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.[3]
This compound is a novel, second-generation GP IIb/IIIa inhibitor.[4] Its unique mechanism of action involves locking the receptor into an inactive conformation.[2] It is designed for subcutaneous administration, offering the potential for rapid pre-hospital treatment.
Tirofiban is a non-peptide, reversible antagonist of the GP IIb/IIIa receptor. It is administered intravenously and has a well-established efficacy and safety profile in the management of ACS.
Pharmacodynamic Comparison: Onset, Potency, and Duration of Action
A direct head-to-head clinical trial comparing the pharmacodynamics of subcutaneous this compound and intravenous Tirofiban is not yet available. However, data from separate clinical trials and in vitro studies provide valuable insights into their respective profiles.
Onset of Action
This compound, administered subcutaneously, is designed for rapid action, reaching maximal effect on platelet aggregation within 15 minutes. Intravenous Tirofiban also has a rapid onset, achieving over 90% inhibition of platelet aggregation by the end of a 30-minute infusion.
Inhibition of Platelet Aggregation
Quantitative data on platelet aggregation inhibition from various studies are summarized below. It is crucial to note that these data are from different studies with varying methodologies and patient populations, and therefore, direct comparisons should be made with caution.
Table 1: Inhibition of Platelet Aggregation
| Drug | Study/Setting | Agonist | Concentration/Dose | Time Point | Mean Inhibition of Platelet Aggregation |
| This compound | In vitro | ADP | Cmax | - | 76.4 ± 19.2% |
| In vitro | TRAP | Cmax | - | 77.7 ± 21.2% | |
| Tirofiban | RESTORE Trial (In vivo) | 5 µmol/L ADP | 10 µg/kg bolus + 0.15 µg/kg/min infusion | 5 minutes | 96% |
| RESTORE Trial (In vivo) | 5 µmol/L ADP | 10 µg/kg bolus + 0.15 µg/kg/min infusion | 2 hours | 100% | |
| In vitro (Renal Impairment Study) | ADP | 25.0 ng/mL | - | Baseline of 45% decreased to 10% |
Data for this compound is from an in vitro study comparing it to Selatogrel. Cmax refers to the maximum plasma concentration. Data for Tirofiban is from the RESTORE clinical trial and an in vitro study in patients with renal insufficiency.
Duration of Action
This compound has a short duration of effect, with its antiplatelet action wearing off in approximately two hours and returning to baseline within four hours. The effects of intravenous Tirofiban are also reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of the infusion.
Experimental Protocols
Platelet Aggregation Assays
The inhibition of platelet aggregation for both this compound and Tirofiban has been assessed using Light Transmission Aggregometry (LTA) .
General LTA Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in an anticoagulant (e.g., citrate or PPACK).
-
Instrumentation: A light transmission aggregometer is used, which measures the change in light transmission through a PRP sample as platelets aggregate.
-
Procedure: The PRP is placed in a cuvette and warmed to 37°C. A platelet agonist, such as adenosine diphosphate (ADP) or thrombin receptor agonist peptide (TRAP), is added to induce aggregation.
-
Measurement: The instrument records the increase in light transmission as platelets clump together, which is proportional to the extent of aggregation. The percentage of inhibition is calculated by comparing the aggregation in the presence of the inhibitor to a control sample.
GP IIb/IIIa Receptor Occupancy Assays
Flow cytometry is a common method used to determine the receptor occupancy of GP IIb/IIIa inhibitors.
General Flow Cytometry Protocol for Receptor Occupancy:
-
Sample Preparation: Whole blood is collected and incubated with the GP IIb/IIIa inhibitor.
-
Staining: The blood is then incubated with a fluorescently labeled monoclonal antibody that specifically binds to the GP IIb/IIIa receptor. For small molecule inhibitors like Tirofiban and this compound, an antibody that is displaced by the drug is used to measure receptor occupancy.
-
Analysis: The fluorescence of individual platelets is measured using a flow cytometer. A decrease in fluorescence intensity in the presence of the inhibitor indicates receptor occupancy.
Visualizing the Pathways and Processes
Caption: Mechanism of action of this compound and Tirofiban.
Caption: Workflow for Platelet Aggregation Assay.
Conclusion
Both subcutaneous this compound and intravenous Tirofiban are potent inhibitors of the GP IIb/IIIa receptor, effectively blocking platelet aggregation. This compound's subcutaneous administration and rapid, short-lived action present a promising option for pre-hospital settings. Tirofiban remains a well-established intravenous agent with a proven track record in ACS management. The choice between these agents in future clinical practice will likely depend on the clinical setting, desired speed of onset and offset, and the specific patient population. Further head-to-head comparative studies are warranted to provide a more definitive comparison of their pharmacodynamic profiles.
References
Assessing the Superiority of Zalunfiban's Inactive Conformation Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zalunfiban is a novel, subcutaneously administered glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitor developed for the pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI). Its unique mechanism of action, which involves locking the GP IIb/IIIa receptor in an inactive conformation, distinguishes it from other commercially available GP IIb/IIIa inhibitors such as abciximab, eptifibatide, and tirofiban. This guide provides a detailed comparison of this compound with these alternatives, focusing on its binding mechanism, pharmacological properties, and clinical outcomes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Differentiated Approach to Platelet Inhibition
The GP IIb/IIIa receptor is a key player in platelet aggregation, the final common pathway in the formation of a thrombus. Upon platelet activation, this receptor undergoes a conformational change to an active state, allowing it to bind to fibrinogen and von Willebrand factor (vWF), leading to platelet aggregation.
This compound distinguishes itself by preferentially binding to and stabilizing the inactive conformation of the GP IIb/IIIa receptor. This mechanism is thought to prevent the conformational changes required for ligand binding and subsequent platelet aggregation. This mode of action is hypothesized to contribute to a lower incidence of thrombocytopenia, a serious side effect associated with other GP IIb/IIIa inhibitors that can induce conformational changes leading to the exposure of neoepitopes and an immune response.
In contrast, other GP IIb/IIIa inhibitors have different interactions with the receptor's conformational states:
-
Abciximab , a monoclonal antibody fragment, is thought to bind to the GP IIb/IIIa receptor in a way that involves steric hindrance and/or conformational effects, preventing ligand access. It can bind to both inactive and active conformations of the receptor.[1]
-
Eptifibatide , a cyclic heptapeptide, and Tirofiban , a non-peptide small molecule, are competitive inhibitors that mimic the RGD (arginine-glycine-aspartic acid) sequence of fibrinogen. Evidence suggests they can bind to both the latent and active states of the GP IIb/IIIa receptor and may induce conformational changes upon binding.[2][3][4]
Comparative Pharmacological Data
The following table summarizes key quantitative data for this compound and its alternatives, providing a basis for objective comparison of their performance.
| Parameter | This compound | Abciximab | Eptifibatide | Tirofiban |
| Binding Affinity (Dissociation Constant) | Data not publicly available | ~5 nM[2] | ~120 nM | ~15 nM |
| Potency (IC50 for Platelet Aggregation) | Potent inhibition at Cmax | 1.25-2.3 µg/ml (ADP-induced) | 0.11-0.22 µg/ml (ADP-induced) | ~37 nM |
| Onset of Action | < 15 minutes (subcutaneous) | Rapid (intravenous) | Rapid (intravenous) | Rapid (intravenous) |
| Duration of Action | ~2 hours | Long (days) | Short (~4 hours) | Short (~4-8 hours) |
| Route of Administration | Subcutaneous | Intravenous | Intravenous | Intravenous |
Clinical Efficacy and Safety: The CELEBRATE Trial
The Phase 3 CELEBRATE trial evaluated the efficacy and safety of pre-hospital administration of this compound in STEMI patients. The results demonstrated a significant improvement in the primary efficacy endpoint, a hierarchical composite of clinical outcomes at 30 days, for patients receiving this compound compared to placebo.
| Clinical Outcome (CELEBRATE Trial) | This compound | Placebo | p-value |
| Primary Efficacy Endpoint (Adjusted Odds Ratio) | 0.79 (95% CI, 0.65–0.98) | - | 0.028 |
| Absence of Any Major Adverse Clinical Endpoint at 30 days | 13.3% | 9.8% | - |
| Severe or Life-Threatening Bleeding (GUSTO criteria) at 30 days | Similar to placebo | Similar to this compound | - |
A critical differentiating factor for this compound is its potential for a lower incidence of thrombocytopenia. A meta-analysis of studies on other intravenous GP IIb/IIIa inhibitors reported unweighted incidence values for mild thrombocytopenia (<100,000 platelets/μL) of 3.3% in treated patients versus 2.2% in placebo-treated patients, and for severe thrombocytopenia (<50,000 platelets/μL) of 0.8% versus 0.2%, respectively. While direct comparative trial data is pending, the unique mechanism of this compound is designed to mitigate this risk.
Experimental Protocols
Glycoprotein IIb/IIIa Receptor Binding Affinity Assay (Radioligand Binding)
This protocol outlines a general method for determining the binding affinity of a compound to the GP IIb/IIIa receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the GP IIb/IIIa receptor.
Materials:
-
Purified human platelet GP IIb/IIIa receptor
-
Radiolabeled ligand (e.g., [³H]-tirofiban or a specific radiolabeled antibody)
-
Test compound (e.g., this compound or alternatives)
-
Binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a series of tubes, incubate a constant concentration of the radiolabeled ligand and the purified GP IIb/IIIa receptor with varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled competitor).
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry - LTA)
This protocol describes the "gold standard" method for assessing platelet function and the inhibitory effect of antiplatelet agents.
Objective: To determine the IC50 of a test compound for inhibiting platelet aggregation induced by a specific agonist.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Thrombin Receptor-Activating Peptide (TRAP), Collagen).
-
Test compound (e.g., this compound or alternatives).
-
Saline solution.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 15-20 minutes) to obtain PRP (the supernatant).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes) to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
-
Assay Performance:
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.
-
Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified time at 37°C with stirring.
-
Add a specific platelet agonist to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmission.
-
Plot the percentage of inhibition of platelet aggregation against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-383 (tirofiban) induces a GPIIb/IIIa receptor conformation which differs from the resting and activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of a fibrinogen mimetic stabilizes integrin αIIbβ3's open conformation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zalunfiban's Potency Against Other Small Molecule GPIIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Zalunfiban, a novel small molecule glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, with other established small molecule inhibitors in the same class, such as Tirofiban and Eptifibatide. The data presented is compiled from preclinical studies to aid in the evaluation of these antiplatelet agents.
Introduction to GPIIb/IIIa Inhibitors
Glycoprotein IIb/IIIa receptor antagonists are a class of potent antiplatelet agents that block the final common pathway of platelet aggregation. By inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets, these drugs prevent the formation of platelet thrombi, which are central to the pathophysiology of acute coronary syndromes (ACS). This compound (also known as RUC-4) is a next-generation inhibitor designed for rapid, potent, and short-acting platelet inhibition, particularly in the pre-hospital setting for ST-elevation myocardial infarction (STEMI).[1][2][3]
Comparative Potency of Small Molecule GPIIb/IIIa Inhibitors
The potency of GPIIb/IIIa inhibitors is typically determined by their ability to inhibit platelet aggregation in vitro, quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for this compound, Tirofiban, and Eptifibatide from various preclinical studies. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as the agonist used, its concentration, and the type of anticoagulant.
| Inhibitor | Agonist (Concentration) | Anticoagulant | IC50 (nM) | Source |
| This compound (RUC-4) | ADP (5 µM) | Citrate | 54 ± 13 | [4] |
| This compound (RUC-4) | ADP (5 µM) | PPACK | 102 ± 22 | [4] |
| This compound (RUC-4) | TRAP | Citrate | 66 ± 25 | |
| This compound (RUC-4) | TRAP | PPACK | 122 ± 17 |
Note: Data for Tirofiban and Eptifibatide from a single, directly comparable preclinical study with this compound is not currently available in the public domain. The IC50 values for these agents vary across literature depending on the specific experimental setup.
Experimental Protocols
The determination of the in vitro potency of GPIIb/IIIa inhibitors predominantly relies on platelet aggregation assays. The most common method is Light Transmission Aggregometry (LTA), which is considered the gold standard.
Light Transmission Aggregometry (LTA)
Objective: To measure the ability of a GPIIb/IIIa inhibitor to prevent agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Principle: LTA measures the change in light transmission through a suspension of platelets as they aggregate. In a resting state, platelets in PRP cause the sample to be turbid, allowing minimal light to pass through. Upon the addition of an agonist (e.g., ADP, TRAP), platelets aggregate, forming larger clumps. This reduces the turbidity of the sample, leading to an increase in light transmission, which is recorded over time. The extent of inhibition by a drug is determined by comparing the aggregation response in the presence of the inhibitor to a control (vehicle-treated) sample.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or PPACK).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature. The supernatant, rich in platelets, is carefully collected.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components. The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment: The platelet count in the PRP is typically adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Inhibitor: Aliquots of PRP are incubated with varying concentrations of the GPIIb/IIIa inhibitor (e.g., this compound) or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement:
-
The PRP samples are placed in an aggregometer, and the baseline light transmission is set.
-
A platelet agonist (e.g., ADP or TRAP) is added to induce aggregation.
-
The change in light transmission is recorded for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation is determined for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: GPIIb/IIIa Signaling Pathway and Site of Inhibition by this compound.
Caption: Experimental Workflow for Determining IC50 of GPIIb/IIIa Inhibitors.
Discussion
The available preclinical data indicate that this compound is a potent inhibitor of platelet aggregation induced by both ADP and TRAP. The IC50 values are in the nanomolar range, demonstrating high potency. The difference in IC50 values observed with different anticoagulants (citrate vs. PPACK) highlights the importance of standardized protocols when comparing the potency of various inhibitors. Citrate can chelate calcium, which may affect the conformation and function of the GPIIb/IIIa receptor and the potency of some inhibitors.
While a direct comparative study is not yet available, the potent in vitro activity of this compound positions it as a promising candidate for clinical applications where rapid and robust antiplatelet effect is required. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the relative potency of this compound against other small molecule GPIIb/IIIa inhibitors.
References
- 1. celecor.com [celecor.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Prepercutaneous coronary intervention this compound dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Zalunfiban: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy in handling investigational compounds like Zalunfiban is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment. As an investigational drug, specific quantitative toxicity data and a formal Safety Data Sheet (SDS) for this compound are not publicly available. Therefore, this guidance is predicated on the best practices for handling potent pharmaceutical compounds, where a conservative approach to safety is essential.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to potent active pharmaceutical ingredients (APIs). The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).[1][3] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® to protect against chemical splashes and particulate matter. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Occupational Exposure and Control
Without a specific Occupational Exposure Limit (OEL) for this compound, the principles of Occupational Exposure Banding (OEB) should be applied. This approach categorizes compounds into bands based on their potency and potential health effects, guiding the necessary containment and handling procedures. For a novel, potent compound like this compound, it is prudent to handle it under conditions suitable for a high-potency category until specific data becomes available.
| Occupational Exposure Band (OEB) | Exposure Range (µg/m³) | General Description | Handling Recommendations |
| OEB 4 | 1 to <10 | Potent compounds | Requires closed handling systems where feasible. |
| OEB 5 | <1 | Highly potent compounds | Mandates full containment and isolation. |
This table provides a general framework. A risk assessment by environmental health and safety (EHS) professionals should determine the appropriate OEB for specific laboratory operations involving this compound.
Experimental Workflow for Safe Handling
A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound in a laboratory setting.
Operational Plan: Step-by-Step Guidance
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove box, to prevent cross-contamination.
-
Decontamination: Ensure a validated decontamination solution is readily available.
-
Waste Management: Prepare clearly labeled, sealed, and leak-proof containers for all anticipated waste streams (solid, liquid, sharps).
2. Handling:
-
Weighing and Transferring: When handling this compound as a powder, use engineering controls like a containment ventilated enclosure (CVE) or flexible isolator to minimize dust generation. Gentle scooping techniques are recommended.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Use a pre-assembled spill kit appropriate for chemical hazards to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
4. Decontamination and PPE Removal:
-
Thoroughly decontaminate all surfaces and equipment after handling is complete.
-
Remove PPE in a designated doffing area, being careful to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of potent pharmaceutical waste must comply with all applicable federal, state, and local regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste. These are often black for hazardous pharmaceutical waste.
-
Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company. Do not dispose of this waste down the drain or in regular trash.
-
Contaminated Materials: All items that come into contact with this compound, including PPE, disposable labware, and cleaning materials, must be disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
